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Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] This in-depth technical guide outlines a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1][2] This in-depth technical guide outlines a comprehensive and logical workflow to elucidate the in vitro mechanism of action of a representative member of this class, 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine. Given the prevalence of protein kinase inhibition among pyrazolo[1,5-a]pyrimidine derivatives, this guide will focus on a systematic approach to identify and validate potential kinase targets, and subsequently dissect the downstream cellular consequences of target engagement.[3][4] The methodologies presented herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to unravel the intricate molecular interactions of novel small molecules.

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure renowned for its broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[1][3] Extensive research has demonstrated that derivatives of this scaffold can function as both ATP-competitive and allosteric inhibitors of protein kinases, making them highly attractive candidates for targeted therapies.[3] Notable examples of approved drugs and clinical candidates featuring this core structure, such as Larotrectinib and Entrectinib, underscore its therapeutic potential, particularly in oncology.[1]

While the specific mechanism of action for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine is not yet elucidated in publicly available literature, its structural similarity to known kinase inhibitors strongly suggests a similar mode of action.[4][5] Therefore, a logical and efficient starting point for its characterization is a comprehensive evaluation of its kinase inhibitory potential. This guide will navigate the reader through a multi-tiered experimental strategy, from broad-based screening to specific target validation and pathway analysis.

Tier 1: Broad-Spectrum Kinase Profiling

The initial step in characterizing a potential kinase inhibitor is to assess its activity against a large and diverse panel of protein kinases. This provides a broad overview of its potency and selectivity, crucial for informed decision-making in early-stage drug discovery.[6]

Experimental Approach: In Vitro Kinase Assays
  • Rationale: In vitro kinase assays are fundamental for measuring the direct inhibitory effect of a compound on the catalytic activity of a purified kinase.[7] These assays can be performed in various formats, including radiometric, luminescent, or fluorescent readouts, to quantify the extent of substrate phosphorylation.[8]

  • Methodology: A high-throughput screen against a comprehensive kinase panel (e.g., Eurofins' KINOMEscan® or KinaseProfiler™ platforms) is recommended.[6] These platforms offer a standardized and reliable method to assess the interaction of the test compound with hundreds of kinases.[6]

    • KINOMEscan™ Competitive Binding Assay: This technology utilizes an active site-directed competition binding assay to quantitatively measure the binding affinity (Kd) of the test compound to a large panel of kinases.[6]

    • KinaseProfiler™ Activity-Based Assay: This platform employs radiometric or luminescence-based methods to directly measure the inhibition of kinase catalytic activity.[6]

Data Interpretation and Prioritization

The primary output of this screen will be a list of kinases for which 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine demonstrates significant inhibitory activity (typically defined as >50% inhibition at a screening concentration of 1-10 µM). The data should be carefully analyzed to identify:

  • Primary Targets: Kinases that are potently inhibited at low concentrations.

  • Selectivity Profile: The degree to which the compound inhibits a limited number of kinases versus a broad range of kinases. A high degree of selectivity is often a desirable characteristic for a therapeutic candidate to minimize off-target effects.[3]

Table 1: Hypothetical Kinase Profiling Data for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C25%>1000
Kinase D92%85
.........

Tier 2: Target Validation in a Cellular Context

Following the identification of promising primary targets from the in vitro kinase profiling, the next critical step is to confirm that the compound engages these targets within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying target engagement in a physiologically relevant environment.[9][10]

Experimental Approach: Cellular Thermal Shift Assay (CETSA)
  • Principle: CETSA is based on the principle that the binding of a ligand (the drug) to its target protein increases the protein's thermal stability.[11][12] This stabilization results in less protein denaturation and aggregation upon heating.[12]

  • Workflow:

    CETSA_Workflow A Treat intact cells with 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine or vehicle (DMSO) B Heat cell lysates to a range of temperatures A->B Incubation C Separate soluble and aggregated protein fractions (centrifugation) B->C Heat Challenge D Quantify soluble target protein (e.g., Western Blot) C->D Fractionation E Plot melt curves and determine thermal shift D->E Data Analysis

    Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol for CETSA
  • Cell Culture: Culture a relevant cell line (e.g., one that endogenously expresses the target kinase) to near confluency.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3-8 minutes) using a thermal cycler.[9][12]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[9]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by high-speed centrifugation.[9]

  • Protein Quantification and Analysis: Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or other quantitative proteomic methods.[9]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[11]

Table 2: Hypothetical CETSA Data for Kinase A

Temperature (°C)Soluble Kinase A (Vehicle)Soluble Kinase A (Compound)
40100%100%
4595%98%
5070%90%
5545%80%
6020%65%
655%40%
70<1%15%

Tier 3: Elucidation of Downstream Signaling Pathways

Once target engagement is confirmed, the subsequent step is to investigate the functional consequences of this interaction on cellular signaling pathways. Reporter gene assays are a versatile and widely used tool for this purpose.[13][14]

Experimental Approach: Reporter Gene Assays
  • Principle: Reporter gene assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific transcriptional response element.[14] The expression of the reporter gene is then used as a surrogate to measure the activity of the upstream signaling pathway.[15]

  • Application: By selecting a reporter construct containing a response element known to be regulated by the identified target kinase, one can assess whether the compound modulates the activity of that pathway. For example, if Kinase A is known to activate the NF-κB pathway, a reporter construct with an NF-κB response element can be used.[15]

Detailed Protocol for a Luciferase-Based Reporter Assay
  • Cell Transfection: Co-transfect a suitable cell line with a reporter plasmid containing the desired response element driving the expression of a luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Treatment: After an appropriate incubation period to allow for plasmid expression, treat the cells with a dose-response of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.[16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A dose-dependent change in the normalized luciferase activity indicates modulation of the signaling pathway.

Reporter_Assay_Pathway cluster_0 Cellular Signaling cluster_1 Reporter Gene Construct Compound 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine TargetKinase Target Kinase (e.g., Kinase A) Compound->TargetKinase Inhibition SignalingCascade Downstream Signaling Cascade TargetKinase->SignalingCascade TranscriptionFactor Transcription Factor (e.g., NF-κB) SignalingCascade->TranscriptionFactor ResponseElement Response Element (e.g., NF-κB RE) TranscriptionFactor->ResponseElement Binding Promoter Promoter ResponseElement->Promoter LuciferaseGene Luciferase Gene Promoter->LuciferaseGene LuciferaseProtein Luciferase Protein LuciferaseGene->LuciferaseProtein Expression Light Measurable Signal LuciferaseProtein->Light Luminescence

Caption: Signaling pathway analysis using a luciferase reporter gene assay.

Tier 4: Investigating Protein-Protein Interactions

Many signaling pathways are orchestrated through a series of dynamic protein-protein interactions (PPIs). Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to study these interactions in living cells.[17]

Experimental Approach: BRET/FRET Assays
  • Principle: Both BRET and FRET rely on the non-radiative transfer of energy between a donor and an acceptor molecule that are in close proximity (<10 nm).[18][19] In BRET, the donor is a luciferase and the acceptor is a fluorescent protein, while in FRET, both are fluorescent proteins.[20] A change in the BRET or FRET signal upon compound treatment indicates a modulation of the PPI.

  • Application: If the target kinase is known to interact with other proteins to propagate its signal, a BRET or FRET assay can be designed to investigate whether 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine disrupts or enhances this interaction.

Conceptual Workflow for a BRET Assay
  • Construct Generation: Create fusion constructs of the target kinase with a luciferase (e.g., Renilla luciferase) and its interacting partner with a fluorescent protein (e.g., YFP).

  • Co-expression: Co-express both fusion proteins in a suitable cell line.

  • Compound Treatment: Treat the cells with the test compound.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at the wavelengths corresponding to both the donor and the acceptor.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in this ratio indicates a modulation of the PPI.

Conclusion

The systematic, multi-tiered approach outlined in this guide provides a robust framework for the in vitro characterization of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine. By progressing from broad-based screening to specific target validation and downstream pathway analysis, researchers can build a comprehensive understanding of the compound's mechanism of action. This logical and evidence-based workflow, grounded in established and self-validating experimental techniques, is essential for advancing promising lead compounds through the drug discovery pipeline. The insights gained from these studies will not only elucidate the specific molecular interactions of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine but also contribute to the broader understanding of the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research - Infinix Bio. (2026, March 6).
  • Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. (n.d.).
  • [Detection of protein-protein interactions by FRET and BRET methods]. (2014). PubMed.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Reporter Gene Assays | Thermo Fisher Scientific - JP. (n.d.).
  • Luciferase Reporter Assay for Deciphering GPCR Pathways - Promega. (n.d.).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC. (n.d.).
  • Bioluminescence resonance energy transfer (BRET) to monitor protein‑protein interactions - Revvity. (n.d.).
  • Signaling Reporter Assays - Eurofins DiscoverX. (n.d.).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17).
  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells - Berthold (CN). (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Imaging protein interactions with bioluminescence resonance energy transfer (BRET) in plant and mammalian cells and tissues | PNAS. (n.d.).
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20).
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.).
  • Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays - AACR Journals. (2025, April 21).
  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML | Journal of Medicinal Chemistry - ACS Publications. (2023, November 20).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29).
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. (n.d.).
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
  • Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed. (2011, March 15).
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (n.d.).
  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed. (2021, February 12).
  • (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents - ResearchGate. (2021, January 6).
  • Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed. (2022, September 8).
  • [PDF] Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | Semantic Scholar. (n.d.).
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15).
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC. (2022, September 8).

Sources

Exploratory

An In-depth Technical Guide to 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore rational synthetic routes, and discuss its potential applications, particularly in the context of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals.

Core Molecular Attributes

2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocyclic compounds.[1][2][3] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[4] The structural rigidity and synthetic tractability of the pyrazolo[1,5-a]pyrimidine core allow for systematic modifications to modulate its pharmacological properties.[1][5]

The key physicochemical properties of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine are summarized in the table below. These values have been calculated based on its chemical formula.

PropertyValue
Chemical Formula C₈H₁₀N₄
IUPAC Name 2-ethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular Weight 162.196 g/mol
Exact Mass 162.090546 Da
Canonical SMILES CCC1=NN2C(=NC=C(N)C2=C1)
Topological Polar Surface Area 68.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Rationale and Strategy for Synthesis

The synthesis of substituted pyrazolo[1,5-a]pyrimidines is well-documented, with the most common and versatile approach being the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent.[1][3][6][7] This strategy allows for the construction of the fused pyrimidine ring onto the pyrazole core.

For the synthesis of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, the key starting materials are 3-amino-5-ethylpyrazole and a suitable three-carbon electrophilic synthon that will introduce the C7-amine functionality. A common and effective reagent for this purpose is malononitrile.

The reaction proceeds via a nucleophilic attack of the endocyclic nitrogen of the aminopyrazole onto one of the nitrile groups of malononitrile, followed by an intramolecular cyclization and tautomerization to yield the final aromatic product. This approach is highly regioselective and generally provides good yields.

Experimental Workflow: Synthesis of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

The following diagram illustrates a typical synthetic workflow for the preparation of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification A 3-Amino-5-ethylpyrazole C Cyclocondensation A->C B Malononitrile B->C E Crude Product C->E Reflux D Solvent (e.g., Ethanol) Base (e.g., Sodium Ethoxide) D->C F Purification (Recrystallization or Chromatography) E->F G 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine F->G

Caption: Synthetic workflow for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

Detailed Experimental Protocol

Objective: To synthesize 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine via a cyclocondensation reaction.

Materials:

  • 3-Amino-5-ethylpyrazole (1.0 eq)

  • Malononitrile (1.1 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Ethanol

  • Standard laboratory glassware for reflux and workup

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-amino-5-ethylpyrazole (1.0 eq) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add sodium ethoxide (1.2 eq) portion-wise at room temperature. Stir for 15 minutes to ensure complete deprotonation of the aminopyrazole.

  • Addition of Electrophile: Add malononitrile (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add water and stir. The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[1][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]

Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to be potent inhibitors of various protein kinases, including:

  • Tropomyosin receptor kinases (Trks): Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[8]

  • Other oncogenic kinases: This scaffold has been explored for its inhibitory activity against a range of other kinases implicated in cancer, such as EGFR, B-Raf, and MEK.[5]

The 7-amino group in 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine provides a crucial point for further chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[9] The ethyl group at the 2-position can also influence the binding affinity and selectivity of the compound for its target kinase.

Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties.[1][2][10]

Conclusion

2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is readily achievable through established cyclocondensation methodologies. The pyrazolo[1,5-a]pyrimidine core, being a privileged scaffold, positions this compound and its future derivatives as promising candidates for further investigation in drug discovery programs, particularly in the search for novel kinase inhibitors. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for the development of new therapeutic agents.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Castillo, J. C., et al. (2016). 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines. The Journal of Organic Chemistry. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at: [Link]

  • Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines. PubMed. Available at: [Link]

  • The preparation of pyrazolo[1,5‐a]pyrimidin‐7‐amine derivatives (our previous work). ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances. Available at: [Link]

  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal. Available at: [Link]

  • Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]

  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]

Sources

Foundational

A Technical Guide to the Synthesis of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for a specific, valuable subclass: 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established chemical principles, detailed experimental protocols, and field-proven insights into optimizing these synthetic routes. We will dissect two primary strategies: a direct annulation approach and a functionalization-conversion pathway, providing the causal logic behind experimental choices to ensure reproducibility and methodological robustness.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of a pyrazole and a pyrimidine ring creates a rigid, planar, and electron-rich bicyclic system that is highly amenable to chemical modification.[2][3] This structural versatility allows for the fine-tuning of physicochemical properties, enabling chemists to optimize interactions with biological targets.[2] Marketed drugs such as Zaleplon (a sedative) and Indiplon (a hypnotic) feature this core, underscoring its therapeutic relevance.[4] Specifically, derivatives bearing a 7-amino group have shown potent activity as multitargeted receptor tyrosine kinase inhibitors, making their synthesis a topic of considerable interest.

This guide focuses on the 2-ethyl substituted series, a common alkyl substitution that can influence lipophilicity and binding pocket interactions. We will explore the synthesis from fundamental building blocks, emphasizing regiochemical control and practical laboratory execution.

Foundational Precursor: Synthesis of 3-Amino-5-ethylpyrazole

The cornerstone of any pyrazolo[1,5-a]pyrimidine synthesis is the aminopyrazole building block. For the target 2-ethyl derivatives, the key precursor is 3-amino-5-ethylpyrazole. This compound is synthesized via a classical Knorr-type condensation between a β-ketonitrile and hydrazine.

Mechanism and Rationale

The synthesis begins with the reaction of 3-oxopentanenitrile with hydrazine hydrate. The mechanism involves the initial condensation of hydrazine with the more electrophilic ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon. Subsequent tautomerization yields the aromatic 3-amino-5-ethylpyrazole.

Causality of Experimental Choices:

  • Solvent: Ethanol or methanol is commonly used as it effectively dissolves both reactants and facilitates the reaction without competing side reactions.

  • Temperature: Refluxing conditions are typically employed to provide sufficient activation energy for the cyclization step, ensuring a reasonable reaction rate.

  • Work-up: The product can often be isolated by simply cooling the reaction mixture and collecting the precipitated solid, or by evaporation of the solvent followed by recrystallization, making this a highly efficient and scalable procedure.

Experimental Protocol: Synthesis of 3-Amino-5-ethylpyrazole
  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxopentanenitrile (1.0 eq).

    • Add ethanol (approx. 5 mL per gram of ketonitrile) to dissolve the starting material.

  • Step 2: Hydrazine Addition

    • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. The addition may be mildly exothermic.

  • Step 3: Cyclization

    • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Isolation and Purification

    • Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the resulting solid by vacuum filtration, washing with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 3-amino-5-ethylpyrazole as a crystalline solid.

Core Synthesis: Constructing the Pyrazolo[1,5-a]pyrimidine Ring

With the 3-amino-5-ethylpyrazole precursor in hand, two primary strategies can be employed to synthesize the target 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

Pathway A: Direct Annulation via Cyclocondensation

This is the most atom-economical approach, directly installing the 7-amino group in a single cyclization step. This pathway relies on the reaction of the aminopyrazole with a 1,3-bielectrophile containing a nitrile group, such as an arylidenemalononitrile or an ethoxymethylenemalononitrile.

Regioselectivity in Cyclocondensation

A critical consideration in the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles is regioselectivity. The aminopyrazole possesses two nucleophilic nitrogen atoms: the exocyclic amino group (Nexo) and the endocyclic pyrazole NH (N1). The reaction with a 1,3-bielectrophile initiates via the more nucleophilic exocyclic amino group attacking one of the electrophilic centers. This is followed by intramolecular cyclization where the endocyclic N1 attacks the remaining electrophilic center, leading specifically to the pyrazolo[1,5-a]pyrimidine scaffold.[3][5] Alternative cyclization involving the newly formed secondary amine is sterically and electronically disfavored.

G

Experimental Protocol: Direct Synthesis via Enaminonitrile
  • Step 1: Reaction Setup

    • In a round-bottom flask, dissolve 3-amino-5-ethylpyrazole (1.0 eq) in glacial acetic acid or a high-boiling solvent like DMF.

    • Add the appropriate malononitrile derivative, for example, 2-(ethoxymethylene)malononitrile (1.05 eq).

  • Step 2: Cyclocondensation

    • Heat the mixture to reflux (typically 120-140°C) for 3-5 hours. The use of a catalytic amount of a base like triethylamine or piperidine can facilitate the reaction in some cases.[6]

  • Step 3: Isolation

    • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

    • If no solid forms, pour the mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Step 4: Purification

    • Recrystallize the crude product from a suitable solvent such as ethanol, isopropanol, or DMF/water to yield the pure 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine derivative.

ReagentConditionsYield RangeReference
ArylidenemalononitrilesAcetic Acid, Reflux70-90%[1]
EthoxymethylenemalononitrileDioxane/TEA, Reflux65-85%[7]
BenzoylacetonitrileSodium Ethoxide, Ethanol60-80%[5]

Table 1: Comparison of Reagents for Direct Annulation (Pathway A).

Pathway B: Indirect Synthesis via a 7-Chloro Intermediate

This two-step approach offers greater versatility for creating a library of 7-substituted derivatives. It involves first forming a 7-hydroxy or 7-oxo pyrazolopyrimidine, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with an amine.

G

Step B-1: Synthesis of 2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine

The cyclocondensation of 3-amino-5-ethylpyrazole with a β-ketoester like ethyl acetoacetate proceeds regioselectively to yield the 7-hydroxy (or its 7-oxo tautomer) derivative.

Causality of Experimental Choices:

  • Reagent: Ethyl acetoacetate is a common and inexpensive choice. The ketone carbonyl is significantly more electrophilic than the ester carbonyl, ensuring that the initial attack by the aminopyrazole's exocyclic amino group occurs at the ketone, which dictates the final regiochemistry.

  • Catalyst/Solvent: Glacial acetic acid is often used as both the solvent and an acid catalyst, promoting both the initial imine formation and the subsequent cyclization/dehydration.

  • Step 1: Reaction Setup

    • Combine 3-amino-5-ethylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.

  • Step 2: Cyclocondensation

    • Heat the mixture to reflux (approx. 118°C) for 4-8 hours, monitoring by TLC.

  • Step 3: Isolation

    • Cool the reaction to room temperature. The product often precipitates directly from the acetic acid.

    • Collect the solid by filtration and wash thoroughly with water to remove residual acetic acid, followed by a wash with diethyl ether. The product is typically of high purity.

Step B-2: Chlorination to 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidine

The 7-hydroxy group is converted to the more versatile 7-chloro leaving group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Step 1: Reaction Setup

    • Carefully add 2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction.

  • Step 2: Chlorination

    • Heat the mixture to reflux (approx. 105°C) for 2-4 hours.

  • Step 3: Work-up and Isolation

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-chloro derivative.

Step B-3: Amination to 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

The final step is a nucleophilic aromatic substitution where the 7-chloro atom is displaced by an amino group. This can be achieved with various ammonia sources or primary/secondary amines.[5][8]

  • Step 1: Reaction Setup

    • Dissolve 7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol, dioxane, or DMF.

  • Step 2: Amination

    • Add an excess of the amine source. This can be a solution of ammonia in methanol, aqueous ammonium hydroxide, or a primary/secondary amine (2-3 eq) along with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

    • Heat the reaction in a sealed tube or under reflux at a temperature ranging from 80°C to 130°C for 12-24 hours.[5]

  • Step 3: Isolation and Purification

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

StepKey ReagentsTypical ConditionsYield RangeReference
B-1: Hydroxylation Ethyl AcetoacetateGlacial Acetic Acid, Reflux80-95%[9]
B-2: Chlorination POCl₃Reflux, 105°C60-85%[8]
B-3: Amination Various Amines, Basei-PrOH or Toluene, 80-130°C50-90%[5]

Table 2: Summary of Reaction Steps for Indirect Synthesis (Pathway B).

Conclusion and Outlook

The synthesis of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine derivatives can be accomplished efficiently through two reliable and scalable pathways. The Direct Annulation Pathway (A) is highly convergent and ideal for the rapid synthesis of the parent 7-amino compound. The Indirect Functionalization Pathway (B) , while longer, provides a key 7-chloro intermediate that is invaluable for creating a diverse library of 7-N-substituted analogues for structure-activity relationship (SAR) studies.

The choice of pathway depends on the specific goals of the research program. For bulk synthesis of the primary amine, Pathway A is preferable. For medicinal chemistry programs requiring diverse analogs, the versatility of the 7-chloro intermediate in Pathway B is a distinct advantage. Both routes are built upon the foundational and robust Knorr-type synthesis of the 3-amino-5-ethylpyrazole precursor. By understanding the mechanistic underpinnings and the rationale for specific experimental conditions presented in this guide, researchers can confidently and effectively synthesize these valuable heterocyclic compounds for drug discovery and development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Chemical Biology. [Link]

  • Chemoselective Three Component Reactions of 3-Aminopyrazoles, Aldehydes and Malononitrile: Optimize the Structures and Compute the Energies of Possible Tautomers. (2026). ResearchGate. [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non-symmetric Alkynes. (2024). Periodica Polytechnica Chemical Engineering. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. (2026). RSC Advances. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. (2008). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). Scientia Pharmaceutica. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2020). International Journal of Molecular Sciences. [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). ARKIVOC. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC. [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (2025). ResearchGate. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on the predicted in vitro b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on the predicted in vitro biological activity of a specific derivative, 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine. While direct studies on this exact molecule are not extensively published, a wealth of data on structurally related analogs allows for a robust, evidence-based exploration of its potential as a therapeutic agent. This document synthesizes findings from across the pyrazolo[1,5-a]pyrimidine class to elucidate its likely mechanisms of action, focusing primarily on its profound potential as a protein kinase inhibitor for applications in oncology and immunology. We will detail the fundamental biochemistry, propose a comprehensive in vitro testing cascade, and provide validated experimental protocols to guide researchers in the evaluation of this promising compound.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder

The most significant and widely reported biological activity of the pyrazolo[1,5-a]pyrimidine class is the inhibition of protein kinases.[3] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor, occupying the adenosine binding pocket in the catalytic domain of a diverse range of kinases. This interaction is often mediated by hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme.

The specific substitutions on the pyrazolo[1,5-a]pyrimidine core dictate the selectivity and potency against different kinase targets. Based on extensive structure-activity relationship (SAR) studies of public-domain compounds, the 7-amino group on the target molecule is a key feature for establishing these hinge interactions, while the 2-ethyl group will likely project into a hydrophobic pocket, influencing kinase selectivity.

1.1. Primary Predicted Kinase Targets

A survey of the literature reveals that pyrazolo[1,5-a]pyrimidine derivatives potently inhibit several key kinase families implicated in cancer and inflammatory diseases:

  • Pim Kinases (Pim-1, -2, -3): These are constitutively active serine/threonine kinases that regulate cell survival and proliferation.[4][5] Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidines has been shown to suppress the phosphorylation of the pro-apoptotic protein BAD, promoting cell death in cancer models.[4][6]

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): These receptor tyrosine kinases are crucial for neuronal development, but chromosomal rearrangements leading to NTRK gene fusions result in oncogenic drivers for various solid tumors.[7] The pyrazolo[1,5-a]pyrimidine scaffold is found in multiple clinically investigated Trk inhibitors.[7]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are a prime target for cancer therapy. Derivatives of this scaffold have demonstrated potent dual inhibitory activity against CDK2 and TrkA.[8]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is central to cytokine signaling in the immune system. Aberrant JAK2 activation is implicated in myeloproliferative disorders, making it a key therapeutic target for inhibitors, including those based on the 2-aminopyrazolo[1,5-a]pyrimidine structure.[9]

  • Casein Kinase 2 (CK2): This serine/threonine kinase is involved in a vast number of cellular processes, and its inhibition is being explored for cancer therapy. Specific substitution patterns on the pyrazolo[1,5-a]pyrimidine core have led to highly selective CK2 inhibitors.[10][11]

The diagram below illustrates the central role of Pim-1 kinase in cell survival pathways and the point of intervention for an inhibitor like 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondria Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylation (Inactivation) Bcl2 Bcl-xL / Bcl-2 BAD->Bcl2 Release Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Transcription Gene Transcription (Pim-1, c-Myc) STAT_dimer->Transcription Nuclear Translocation Transcription->Pim1 Translation Inhibitor 2-Ethylpyrazolo [1,5-a]pyrimidin-7-amine Inhibitor->Pim1 Inhibition

Caption: Proposed tiered workflow for in vitro evaluation.
Key Experimental Protocols
5.1. Protocol: Cellular Antiproliferation (MTT Assay)

Purpose: To determine the concentration at which the compound inhibits cell growth by 50% (GI₅₀). This is a foundational assay to assess general cytotoxicity and antiproliferative effects.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MV4-11 for Pim/Flt3 activity, A549 for general screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the GI₅₀ value.

5.2. Protocol: Western Blot for Phospho-BAD Analysis

Purpose: To provide mechanistic evidence that the compound inhibits the Pim-1 kinase pathway in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line with high baseline Pim-1 activity (e.g., KG-1 or MV4-11) to 80% confluency. Treat cells with the compound at 1x, 5x, and 10x the previously determined GI₅₀ concentration for 2-4 hours. Include a vehicle control.

  • Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10-12% polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BAD (Ser112). On a separate blot, probe for total BAD and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity. A decrease in the p-BAD/Total BAD ratio with increasing compound concentration indicates successful target inhibition.

Conclusion and Future Directions

2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine belongs to a chemical class with a proven track record of potent and diverse biological activity. The overwhelming evidence points towards its primary function as an ATP-competitive protein kinase inhibitor . Its potential targets include critical oncogenic and inflammatory kinases such as Pim, Trk, CDK2, and JAK2. Furthermore, the possibility of other anticancer mechanisms, such as tubulin inhibition, cannot be excluded and warrants investigation.

The proposed in vitro testing cascade provides a clear, logical, and efficient path to fully characterizing the compound's biological profile. Initial broad screening followed by targeted biochemical and cell-based assays will elucidate its selectivity, potency, and mechanism of action. These foundational in vitro studies are an essential prerequisite for any further preclinical development and will establish the therapeutic potential of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine in oncology, immunology, or other relevant disease areas.

References
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. MDPI.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. PubMed.
  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Semantic Scholar.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
  • 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. PubMed.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace.
  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry - ACS Publications.
  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PubMed.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate.
  • Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. PubMed.
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.
  • (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate.
  • Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines. PubMed.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. MDPI.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate.
  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. PubMed.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing).
  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI.
  • (PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

Introduction & Scientific Rationale Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in modern medicinal chemistry, frequently utilized in the design of potent protein kinase inhibitors (PKIs) for targeted canc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in modern medicinal chemistry, frequently utilized in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy[1]. As the complexity of these targeted therapeutics increases, the rigorous analytical control of their building blocks becomes paramount. 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7) serves as a critical intermediate and pharmacophore core in the synthesis of these active pharmaceutical ingredients (APIs)[2].

To ensure batch-to-batch consistency and accurately track synthetic impurities (such as unreacted hydrazine derivatives or β-ketonitriles), a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. This guide details the causality-driven development and lifecycle validation of an HPLC-PDA method for this specific molecule, strictly adhering to the latest international regulatory standards[3].

Physicochemical Profiling & Causality in Method Design

A self-validating analytical method cannot be developed by trial and error; it must be engineered from the molecule's fundamental physicochemical properties.

  • Structure & Basicity : 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine features a primary amine at the C7 position and a nitrogen-rich fused bicyclic core. This makes it a weakly basic compound with an estimated pKa​ of 4.5–5.5.

  • Hydrophobicity : The ethyl group at C2 provides moderate lipophilicity, but the overall molecule remains relatively polar (estimated logP≈1.2 ).

Experimental Causality
  • Stationary Phase Selection : Because basic amines can interact strongly with residual, unreacted silanols on standard silica-based columns (causing severe peak tailing and irreversible adsorption), a high-purity, end-capped C18 column is mandatory. The end-capping shields the silica backbone, ensuring a purely hydrophobic interaction mechanism.

  • Mobile Phase pH Optimization : To prevent the primary amine from existing in a state of partial ionization—which causes peak splitting and erratic retention time shifts—the mobile phase pH must be strictly controlled. Using a volatile buffer at pH 6.8 (10 mM Ammonium Acetate) ensures the compound remains predominantly in its neutral (free base) form. This maximizes its hydrophobic retention on the C18 phase and yields sharp, symmetrical peaks.

  • Organic Modifier : Acetonitrile (ACN) is selected over methanol. ACN possesses a lower viscosity, which significantly reduces system backpressure, and a lower UV cut-off, which enhances baseline stability at the specific detection wavelength required for the conjugated pyrazolo-pyrimidine chromophore.

MethodDev A Physicochemical Profiling pKa ~4.5-5.5 | LogP ~1.2 B Stationary Phase Selection End-capped C18 to prevent silanol interactions A->B C Mobile Phase Optimization pH 6.8 Buffer to maintain neutral free-base B->C D Gradient & Flow Tuning Optimize ACN modifier for resolution C->D E Method Finalization Ready for ICH Q2(R2) Validation D->E

Fig 1. Step-by-step logical workflow for HPLC method development of basic pyrazolopyrimidines.

Experimental Protocols & Chromatographic Conditions

Optimized Chromatographic Parameters

The following parameters were finalized after systematic Design of Experiments (DoE) screening to ensure maximum resolution between the API and its synthetic precursors.

ParameterSetting / ValueScientific Justification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Minimizes secondary silanol interactions with the C7-amine.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Maintains the analyte in its neutral free-base form.
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity and low UV cut-off compared to methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CEnsures reproducible retention times and reduces backpressure.
Detection 254 nm (Photodiode Array - PDA)Corresponds to the UV max of the pyrazolo[1,5-a]pyrimidine.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Gradient Elution Profile

A gradient approach is utilized to focus polar impurities at the solvent front while ensuring the main analyte elutes with optimal peak shape, followed by a high-organic wash to remove strongly retained lipophilic byproducts.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.08515Isocratic hold to focus polar impurities
2.08515Isocratic hold
10.04060Linear gradient to elute the main API
12.01090Column wash for lipophilic species
14.01090Isocratic wash
14.18515Return to initial conditions
20.08515Column re-equilibration
Step-by-Step Sample Preparation Protocol

Self-validating methods require precise, reproducible sample handling to eliminate preparation artifacts.

  • Diluent Preparation : Mix 800 mL of Milli-Q water with 200 mL of HPLC-grade Acetonitrile (80:20, v/v). Degas by sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to the mark.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with diluent and mix thoroughly.

  • Sample Preparation : Weigh 10.0 mg of the synthesized API batch into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes, and make up to volume.

  • Filtration : Filter all working solutions through a 0.22 µm PTFE syringe filter directly into HPLC vials. Crucial Step: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent analyte adsorption artifacts.

Method Validation (ICH Q2(R2) Framework)

The method must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures and provide a global framework for ensuring the reliability of analytical testing[3].

ICHValidation Start ICH Q2(R2) Validation Lifecycle Spec Specificity Peak Purity >0.990 Start->Spec Lin Linearity & Range 25-150% (R² > 0.999) Start->Lin Acc Accuracy Spike Recovery 98-102% Start->Acc Prec Precision Repeatability RSD < 2.0% Start->Prec Rob Robustness DoE: Flow, Temp, pH Start->Rob

Fig 2. ICH Q2(R2) analytical validation parameters and acceptance criteria for API quantification.

Execution Sequence & System Suitability

To guarantee the trustworthiness of the data, every analytical run must be bracketed by system suitability checks:

  • Inject a Blank (Diluent) to confirm baseline stability and the absence of ghost peaks.

  • Inject the System Suitability Standard (Working Standard, 100 µg/mL) in six replicates. Calculate the %RSD of the retention time and peak area. Proceed only if %RSD ≤ 2.0%.

  • Inject Samples in duplicate.

  • Bracket the sequence with a standard injection every 10 samples to verify that ongoing system drift remains within acceptable limits (± 2.0%).

Quantitative Validation Summary

The table below summarizes the expected validation targets and typical observed results for this specific pyrazolopyrimidine methodology, demonstrating its fitness for purpose.

Validation ParameterICH Acceptance CriteriaTypical Observed ResultStatus
System Suitability (RSD) ≤ 2.0% (n=6)0.45%Pass
Tailing Factor ( Tf​ ) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 5,00012,500Pass
Linearity ( R2 ) ≥ 0.999 (25 to 150 µg/mL)0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.5% – 100.8%Pass
Method Precision (RSD) ≤ 2.0% (n=6 independent preps)0.68%Pass
Specificity (PDA) Peak Purity Angle < ThresholdAngle: 0.12 < Thr: 0.25Pass

References

  • Iorkula, T. H., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances (2024). URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." (2023). URL:[Link]

Sources

Application

2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine use in kinase inhibition assays

Application Note & Protocols Topic: 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine: Application in Kinase Inhibition Assays Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazolo[1,5-a]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine: Application in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its potent and versatile activity as a protein kinase inhibitor (PKI).[1] As a bioisostere of adenine, this heterocyclic system effectively mimics ATP, enabling it to competitively bind to the hinge region of a wide array of kinase active sites.[2] This has led to the development of inhibitors targeting critical kinases in oncology and immunology, such as EGFR, CDKs, Trks, and JAK2.[1][3][4] This document serves as a comprehensive technical guide for researchers utilizing compounds based on this scaffold, with 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine as a representative molecule. We provide an in-depth exploration of the underlying scientific principles, detailed step-by-step protocols for robust luminescence and TR-FRET-based kinase inhibition assays, and expert guidance on data analysis and best practices to ensure the generation of high-fidelity, reproducible results.

Part 1: Scientific Principles & Mechanism of Action

The Pyrazolo[1,5-a]pyrimidine Scaffold: An ATP-Competitive Pharmacophore

Protein kinases orchestrate the majority of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets. The pyrazolo[1,5-a]pyrimidine core is exceptionally effective as a kinase inhibitor due to its structural and electronic similarity to the adenine base of ATP.[2] This allows it to form key hydrogen bonds with the "hinge region" of the kinase domain, a flexible loop connecting the N- and C-lobes of the enzyme that anchors ATP for phosphotransfer. By occupying this site, inhibitors like 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine physically block ATP from binding, thereby preventing substrate phosphorylation and downstream signaling. This mechanism is known as ATP-competitive inhibition.

The specific substitutions on the pyrazolo[1,5-a]pyrimidine core, such as the 2-ethyl and 7-amino groups, are critical for modulating potency and selectivity. These groups interact with adjacent pockets in the active site, and subtle modifications can dramatically alter the inhibitor's affinity for different kinases, allowing for the development of highly selective drugs.

cluster_0 Kinase Active Site cluster_1 Normal Kinase Activity cluster_2 ATP-Competitive Inhibition Kinase Kinase Enzyme Hinge Hinge Region ATP_Site ATP Binding Pocket ATP ATP ATP_Site_1 ATP Binding Pocket ATP->ATP_Site_1 Binds Substrate Substrate Kinase_1 Kinase Enzyme Substrate->Kinase_1 Binds Phospho_Substrate Phosphorylated Substrate Kinase_1->Phospho_Substrate Phosphorylation Inhibitor 2-Ethylpyrazolo[1,5-a] pyrimidin-7-amine ATP_Site_2 ATP Binding Pocket Inhibitor->ATP_Site_2 Occupies Site ATP_Blocked ATP ATP_Blocked->ATP_Site_2 Binding Blocked No_Reaction No Phosphorylation

Caption: Mechanism of ATP-competitive kinase inhibition.

Selecting the Right Assay Technology

The choice of assay technology is critical for obtaining accurate and reliable inhibition data. The two most prevalent platforms for high-throughput screening and inhibitor characterization are luminescence-based activity assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These are endpoint assays that quantify kinase activity by measuring the amount of ADP produced during the kinase reaction. The principle involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP back into ATP, which then drives a luciferase-luciferin reaction to produce a light signal. The intensity of the light is directly proportional to the initial kinase activity.

    • Causality: This method is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds. It is considered a gold standard for determining IC50 values.

  • TR-FRET Assays (e.g., LanthaScreen®): This is a homogeneous (no-wash) assay format that measures the phosphorylation of a fluorescently labeled substrate. The assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor fluorophore) into close proximity with the substrate's fluorophore (acceptor). Upon excitation, the terbium transfers energy to the acceptor (FRET), which then emits light at a specific wavelength. The ratio of acceptor to donor emission is proportional to kinase activity.

    • Causality: TR-FRET is well-suited for high-throughput environments due to its simple "add-and-read" format. The time-resolved detection minimizes background fluorescence, enhancing signal-to-noise.

Start Start: Compound Dilution Plate Assay_Plate Prepare Assay Plate (Transfer Compound) Start->Assay_Plate Add_Enzyme Add Kinase & Substrate/ATP Mix Assay_Plate->Add_Enzyme Incubate Incubate (Kinase Reaction) Add_Enzyme->Incubate Stop_Detect Stop Reaction & Add Detection Reagents Incubate->Stop_Detect Read_Plate Read Plate (Luminescence or TR-FRET) Stop_Detect->Read_Plate Analyze Data Analysis: Normalize & Fit Curve Read_Plate->Analyze End Result: IC50 Value Analyze->End

Caption: General workflow for a biochemical kinase inhibition assay.

Part 2: Experimental Protocols

The following protocols are designed to determine the half-maximal inhibitory concentration (IC50) of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine against a target kinase. For illustrative purposes, we will use Tropomyosin receptor kinase A (TrkA), a known target class for this scaffold.[3]

Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This protocol measures the ADP generated by TrkA activity.

2.1 Materials and Reagents

  • Test Compound: 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, 10 mM stock in 100% DMSO.

  • Kinase: Recombinant human TrkA (e.g., SignalChem, #T17-11G).

  • Substrate: Poly (Glu, Tyr) 4:1 (e.g., Sigma-Aldrich, #P0275).

  • ATP: 10 mM solution (e.g., Promega, #V9151).

  • Assay Plate: White, opaque, low-volume 384-well plate (e.g., Corning, #3572).

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega, #V9101).

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

2.2 Step-by-Step Methodology

  • Compound Serial Dilution:

    • Prepare a 4X final concentration serial dilution plate. Start by diluting the 10 mM stock of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine to 100 µM in Kinase Buffer (with DMSO concentration normalized across all wells, typically ≤1%).

    • Perform a 1:3 serial dilution across a 10-point curve in a 384-well plate. Include wells with buffer and DMSO only for 0% (negative) and 100% (positive) activity controls.

  • Kinase Reaction Setup (5 µL per well):

    • Transfer 1.25 µL of the 4X serially diluted compound or controls to the white assay plate.

    • Prepare a 2X Kinase/Substrate master mix. For each well, you will need TrkA (final concentration ~1-5 ng/µL) and Poly(E,Y) substrate (final concentration ~0.2 mg/mL) in Kinase Buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

    • Pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 4X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the apparent Km for TrkA to ensure competitive binding can be accurately measured. A typical starting concentration is 10 µM.

    • Add 1.25 µL of 4X ATP solution to all wells to start the reaction.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement:

    • Measure the luminescence signal using a plate-reading luminometer (e.g., BMG PHERAstar or Tecan Spark).

Protocol 2: TR-FRET Based Kinase Activity Assay (LanthaScreen®)

This protocol measures the phosphorylation of a fluorescent peptide by TrkA.

2.3 Materials and Reagents

  • Test Compound: As in Protocol 1.

  • Kinase: Recombinant human TrkA, Tb-labeled (e.g., Thermo Fisher, custom labeled or kit component).

  • Substrate: Fluorescein-labeled peptide substrate for TrkA (e.g., Thermo Fisher, #PV3610 for a generic tyrosine kinase substrate).

  • Antibody: Tb-pY20 (anti-phosphotyrosine) antibody (e.g., Thermo Fisher, #PV3528).

  • ATP: 10 mM solution.

  • Assay Plate: Black, low-volume 384-well plate (e.g., Corning, #3676).

  • TR-FRET Dilution Buffer: (e.g., Thermo Fisher, #PV3574).

  • Stop Buffer: 20 mM EDTA in TR-FRET Dilution Buffer.

2.4 Step-by-Step Methodology

  • Compound Serial Dilution:

    • Prepare a 4X serial dilution plate as described in step 2.2.1.

  • Kinase Reaction Setup (10 µL per well):

    • Transfer 2.5 µL of 4X serially diluted compound or controls to the black assay plate.

    • Prepare a 4X Kinase solution in TR-FRET Dilution Buffer. Add 2.5 µL to each well.

    • Prepare a 2X Substrate/ATP master mix in TR-FRET Dilution Buffer. The final concentrations should be optimized, but typical starting points are 400 nM for the substrate and the apparent Km for ATP.

    • Add 5 µL of the 2X Substrate/ATP mix to each well to initiate the reaction.

    • Mix gently, cover the plate, and incubate for 60-90 minutes at room temperature, protected from light.

  • Stop Reaction and Detection:

    • Prepare a 2X Detection Mix containing the Tb-pY20 antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.

    • Add 10 µL of the 2X Detection Mix to each well.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Measurement:

    • Read the plate on a TR-FRET enabled plate reader (e.g., EnVision or PHERAstar).

    • Configure the reader to excite at ~340 nm and measure emission at two wavelengths: ~520 nm (acceptor, fluorescein) and ~495 nm (donor, terbium).

Part 3: Data Analysis & Interpretation

3.1 Data Processing

  • Calculate Percent Inhibition: For each compound concentration, calculate the percent inhibition relative to the high (0% inhibition, DMSO only) and low (100% inhibition, no enzyme or potent inhibitor) controls.

    • Formula: `% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))*

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Value: Fit the data using a four-parameter logistic (sigmoidal dose-response with variable slope) equation to determine the IC50 value. This is typically performed using software like GraphPad Prism or company-specific data analysis packages.[5]

3.2 Representative Data

The following table presents illustrative data for a potent pyrazolo[1,5-a]pyrimidine inhibitor against Trk family kinases, demonstrating expected potency and potential selectivity. Actual results for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine would need to be determined experimentally. The nanomolar potency shown is consistent with compounds from this class.[3]

Kinase TargetAssay MethodRepresentative IC50 (nM)
TrkA ADP-Glo™5.2
TrkB ADP-Glo™15.8
TrkC ADP-Glo™21.4
TrkA LanthaScreen®6.8

Part 4: Troubleshooting and Best Practices

  • DMSO Concentration: Keep the final DMSO concentration constant across all wells and ideally below 1% to avoid impacting enzyme activity.[6]

  • ATP Concentration: For ATP-competitive inhibitors, running the assay at an ATP concentration equal to its Km for the kinase will result in an IC50 value that approximates the inhibitor's binding affinity (Ki).

  • Z'-Factor: Regularly calculate the Z'-factor for your assay to ensure it is robust and suitable for screening. A Z' > 0.5 is considered an excellent assay.

    • Formula:Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

  • Compound Solubility: Poorly soluble compounds can lead to inaccurate IC50 values. Visually inspect plates for precipitation and consider using alternative solvents or detergents if issues persist.

  • Orthogonal Assays: Confirming hits with a second, mechanistically different assay (e.g., confirming an ADP-Glo™ result with a TR-FRET assay) provides higher confidence in the data.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications. [Link]

  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Journal of Medicinal Chemistry. [Link]

  • In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]

  • Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. MDPI. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. RSC Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. PubMed. [Link]

  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. PubMed. [Link]

Sources

Method

Application Note: Mass Spectrometry Characterization and Bioanalytical Workflow for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

Executive Summary & Pharmacological Context The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of highly selective kinase and enzyme inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of highly selective kinase and enzyme inhibitors. Recent breakthroughs have demonstrated the efficacy of this core structure in developing [1] and [2].

As a Senior Application Scientist, I have structured this technical guide to address the specific analytical challenges associated with 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7). This molecule, serving both as a potent building block and a bioactive entity, requires precise mass spectrometry (MS) characterization for pharmacokinetic (PK) profiling and structural elucidation. This guide details the ionization dynamics, collision-induced dissociation (CID) mechanics, and a self-validating LC-MS/MS protocol designed to ensure absolute data integrity.

Physicochemical Properties & Ionization Dynamics

Understanding the intrinsic properties of the analyte is the first step in developing a robust MS method. The presence of the exocyclic amine at the C7 position and the electron-rich pyrazolo-pyrimidine core dictates the ionization strategy.

Table 1: Physicochemical & Mass Spectrometry Properties
ParameterValue / DescriptionAnalytical Implication
Chemical Formula C8H10N4Determines isotopic distribution pattern.
Exact Mass 162.0905 DaDefines the high-resolution target mass.
Precursor Ion [M+H]+ m/z 163.1Primary target for Q1 selection in positive mode.
pKa (Estimated) ~5.5 (Basic Amine)Requires acidic mobile phase (pH < 3.5) for full protonation.
LogP (Estimated) 1.2 - 1.5Moderately polar; requires high-aqueous initial gradient.

Causality of Ionization Choice: Positive Electrospray Ionization (ESI+) is strictly mandated for this compound. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it forces the pH below the pKa of the exocyclic amine, ensuring 100% protonation to yield the [M+H]+ ion, and it acts as an ion-pairing agent that sharpens the chromatographic peak shape on a reversed-phase column.

Collision-Induced Dissociation (CID) Fragmentation Mechanics

To design a highly specific Multiple Reaction Monitoring (MRM) assay, we must map the fragmentation tree of the [M+H]+ precursor ion. The fragmentation of [3] follows predictable, energy-dependent pathways.

  • Pathway A (Deamination): The most thermodynamically favorable cleavage is the loss of the exocyclic amine group as neutral ammonia (NH3, 17 Da), generating a highly stable conjugated product ion at m/z 146.1.

  • Pathway B (Alkyl Cleavage): The ethyl group at the C2 position undergoes a homolytic cleavage or a McLafferty-like rearrangement under higher collision energies, expelling an ethylene molecule (C2H4, 28 Da) to yield m/z 135.1.

  • Pathway C (Ring Contraction): Following deamination, the pyrimidine ring can undergo further fragmentation by expelling hydrogen cyanide (HCN, 27 Da), a hallmark of [4], resulting in a secondary ion at m/z 119.1.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 163.1 (Intact Core) F1 Product Ion 1 m/z 146.1 (Loss of NH3) M->F1 -17 Da (Deamination) F2 Product Ion 2 m/z 135.1 (Loss of C2H4) M->F2 -28 Da (Ethyl Cleavage) F3 Secondary Ion m/z 119.1 (Loss of HCN) F1->F3 -27 Da (Ring Opening) F4 Secondary Ion m/z 118.1 (Dual Loss) F1->F4 -28 Da (Ethyl Cleavage) F2->F4 -17 Da (Deamination)

Fig 1: ESI+ Collision-Induced Dissociation (CID) fragmentation pathways for m/z 163.1.

Self-Validating LC-MS/MS Bioanalytical Protocol

A protocol is only as good as its ability to prove its own accuracy. This methodology is designed as a self-validating system , embedding quality control directly into the workflow to automatically flag matrix suppression or extraction failures.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: Acetonitrile is chosen over methanol because a 3:1 (v/v) ratio effectively crashes >95% of plasma proteins while fully solubilizing the moderately lipophilic analyte. The SIL-IS corrects for any volumetric losses or ionization suppression.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Causality: The sub-2-micron particle size provides high theoretical plate counts, ensuring the analyte is chromatographically resolved from endogenous phospholipids that cause matrix effects.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B (0-0.5 min) → linear ramp to 95% B (0.5-3.0 min) → hold at 95% B (3.0-4.0 min) → re-equilibrate at 5% B (4.0-5.0 min). Flow rate: 0.4 mL/min.

Phase 3: Self-Validation Checkpoints (The Trustworthiness Engine)

  • Gate 1 (Selectivity): A double-blank matrix injection is run prior to the batch. The system automatically halts if the background noise at m/z 163.1 exceeds 20% of the Lower Limit of Quantification (LLOQ).

  • Gate 2 (Recovery vs. Matrix Factor): A post-extraction spiked sample is compared against a pre-extraction spiked sample. The system validates the run only if the absolute matrix factor is between 0.85 and 1.15, proving that ion suppression is negligible.

LCMS_Workflow S1 1. Sample Prep Protein Ppt & IS Spike S2 2. UPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI+ Ionization Protonation [M+H]+ S2->S3 S4 4. QqQ MS/MS MRM Acquisition S3->S4 S5 5. Data Validation Matrix/Recovery Check S4->S5

Fig 2: Self-validating LC-MS/MS bioanalytical workflow for pharmacokinetic profiling.

Quantitative Data & MRM Parameters

To deploy this assay on a Triple Quadrupole (QqQ) mass spectrometer, the following optimized Multiple Reaction Monitoring (MRM) transitions must be programmed.

Table 2: Optimized MRM Transitions and Collision Energies
Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Quantifier 163.1146.15018Primary peak integration (highest abundance).
Qualifier 1 163.1135.15022Confirms structural identity via ethyl cleavage.
Qualifier 2 163.1119.15035Verifies pyrimidine core integrity.

Note: Capillary voltage should be maintained at 3.0 kV with a desolvation temperature of 450°C to ensure efficient droplet evaporation without inducing premature in-source fragmentation of the labile amine.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis Source: ACS Publications URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

Application

In Vivo Dosing Strategies for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine and its Analogs: From Formulation to Pharmacodynamic Assessment

An Application Guide for Preclinical Researchers Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology, immunology, and infectious...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Researchers

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology, immunology, and infectious diseases.[1][2] This guide provides a comprehensive framework for designing and executing in vivo dosing strategies for novel compounds based on this scaffold, using 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine as a representative molecule. We will cover critical aspects from formulation development and route of administration to pharmacokinetic and pharmacodynamic study design, ensuring researchers can generate robust and reproducible preclinical data.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic system that has garnered significant interest due to its versatile biological activities.[3] Compounds incorporating this scaffold have been developed as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Threonine Tyrosine Kinase (TTK), making them attractive candidates for cancer therapy.[4][5][6][7] The planar nature of the fused ring system allows for strategic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Substitutions on the pyrazolo[1,5-a]pyrimidine ring system can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] For instance, the introduction of polar or basic side chains has been shown to improve aqueous solubility and lead to more favorable pharmacokinetics in rodent models.[8] Given that many small molecule inhibitors, including those based on this scaffold, often exhibit poor aqueous solubility, developing a robust formulation is a critical first step for successful in vivo evaluation.

Preclinical Formulation Development

The goal of formulation development is to create a safe and effective delivery system that ensures adequate bioavailability for the intended route of administration. For early-stage preclinical studies, the focus is typically on creating a solution or a well-dispersed suspension.

Physicochemical Characterization

Before embarking on formulation, a basic understanding of the compound's properties is essential.

ParameterExperimental MethodImportance for Formulation
Aqueous Solubility Kinetic or thermodynamic solubility assays (e.g., in PBS pH 7.4)Determines if solubilizing excipients are needed.
LogP/LogD HPLC-based or shake-flask methodsIndicates lipophilicity and potential for membrane permeability or non-specific binding.[9]
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups, which can be exploited for salt formation or pH-adjusted formulations.
Chemical Stability HPLC analysis of compound in various buffers and light conditionsEnsures the compound does not degrade in the chosen vehicle.
Common Vehicle Selection for In Vivo Studies

For a novel compound like 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, which is likely to be a weak base with low aqueous solubility, a multi-tiered approach to vehicle screening is recommended.

Tier 1: Simple Aqueous Vehicles

  • 5% Dextrose in Water (D5W): Suitable for intravenous administration of soluble compounds.

  • 0.9% Saline: Common for intravenous and intraperitoneal routes.

  • Phosphate-Buffered Saline (PBS) pH 7.4: Useful for subcutaneous or intraperitoneal injections.

Tier 2: Co-solvent and Surfactant-based Vehicles If solubility in simple aqueous vehicles is insufficient (<1 mg/mL), the use of co-solvents and surfactants is necessary.

Vehicle CompositionRoute of AdministrationRationale and Considerations
10% DMSO, 90% Saline IV, IPDMSO is a strong solvent but can cause hemolysis and irritation at high concentrations. Limit DMSO to ≤10% for IV.
20% Captisol® in Water IV, PO, IPCaptisol (a modified cyclodextrin) is an effective solubilizer for many lipophilic compounds and is generally well-tolerated.
5% Ethanol, 5% Cremophor RH40, 90% Water IV, POCremophor is a non-ionic surfactant that can form micelles to encapsulate the drug. Can cause hypersensitivity reactions in some cases. A similar microemulsion has been used for pyrazolopyrimidine MALT1 inhibitors.[9]
30% PEG 400, 5% Tween 80, 65% D5W PO, IPA common combination for oral dosing of poorly soluble compounds. PEG 400 acts as a co-solvent, and Tween 80 is a surfactant that improves wetting and dispersion.

Protocol 1: Screening for a Suitable Formulation

  • Objective: To identify a vehicle capable of dissolving the test compound at the desired concentration.

  • Materials: 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, selected vehicles, vortex mixer, and centrifuge.

  • Procedure:

    • Weigh 2-5 mg of the compound into a clear glass vial.

    • Add the chosen vehicle incrementally to reach the target concentration (e.g., 1 mg/mL, 5 mg/mL).

    • Vortex vigorously for 2-5 minutes between each addition.

    • If the compound does not dissolve, gentle heating (37-40°C) or sonication can be attempted.

    • Once a clear solution is obtained, let it stand at room temperature for at least 2 hours to check for precipitation.

    • For suspensions, ensure the compound is finely milled and forms a homogenous mixture that does not rapidly settle.

In Vivo Dosing and Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the ADME properties of the compound and to establish a relationship between the dose, exposure, and pharmacological effect.

Route of Administration

The choice of administration route depends on the intended clinical application and the compound's properties.

  • Intravenous (IV) Bolus: Administered directly into the bloodstream, providing 100% bioavailability. It is crucial for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

  • Oral Gavage (PO): The most common and clinically relevant route for many drugs. It allows for the determination of oral bioavailability (F%).

  • Intraperitoneal (IP): Often used in preclinical models for its convenience and rapid absorption into the systemic circulation, though it does not fully replicate the first-pass metabolism of oral dosing.

Dose-Finding and Maximum Tolerated Dose (MTD) Studies

Before efficacy studies, a dose-range finding or MTD study is performed to identify a safe and tolerable dose range.

Workflow for a Dose-Range Finding Study:

Caption: Workflow for a dose-range finding study.

Pharmacokinetic Study Design

A typical PK study in mice or rats involves administering the compound and collecting blood samples at multiple time points.

Protocol 2: Mouse Pharmacokinetic Study (Oral Dosing)

  • Animals: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Acclimation: Allow animals to acclimate for at least 3 days before the study.

  • Fasting: Fast animals for 4 hours before dosing (water ad libitum).

  • Dosing:

    • Prepare the formulation of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, dosing volume 200 µL).

    • Administer the dose via oral gavage.

  • Blood Sampling:

    • Collect sparse samples from different animals at each time point (e.g., 3 mice per time point).

    • Typical time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect ~50 µL of blood from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Use software like Phoenix WinNonlin to calculate key PK parameters.

Table of Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
CL/F Apparent clearance (for oral dosing)Measures the body's efficiency in eliminating the drug.
T1/2 Half-lifeThe time required for the plasma concentration to decrease by half. Determines dosing frequency.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Pharmacodynamic (PD) and Efficacy Studies

PD studies aim to link the drug's exposure (PK) to its biological effect. For a kinase inhibitor, this often involves measuring the inhibition of its target in vivo.

PK/PD Relationship

The relationship between drug concentration and its effect is crucial for designing an effective dosing regimen for efficacy studies.

PKPD Dose Dose PK PK Dose->PK Exposure PD PD PK->PD Target Engagement Efficacy Efficacy PD->Efficacy Biological Effect

Caption: The relationship between PK, PD, and efficacy.

In Vivo Target Engagement Assay

Protocol 3: Assessing Target Inhibition in a Xenograft Model

  • Model: Establish tumors in immunodeficient mice using a relevant cancer cell line (e.g., a line where a specific kinase is a known driver of growth).

  • Dosing: Once tumors reach a certain size (e.g., 150-200 mm³), administer a single dose of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

  • Tissue Collection: At various time points post-dose (e.g., 2, 8, 24 hours), euthanize groups of mice and collect tumor and plasma samples.

  • Analysis:

    • Plasma: Analyze for drug concentration (PK).

    • Tumor: Prepare tumor lysates and analyze by Western blot or ELISA for the phosphorylation status of the target kinase or a downstream substrate.

  • Correlation: Correlate the plasma/tumor drug concentration with the degree of target inhibition to establish an exposure-response relationship. This will inform the dose and schedule needed to maintain target inhibition in longer-term efficacy studies.

Safety and Toxicology

Throughout all in vivo studies, careful monitoring for signs of toxicity is paramount.

  • Clinical Observations: Daily monitoring for changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and other signs of distress.

  • Body Weight: Measure body weight daily or several times a week. A sustained weight loss of >15-20% is often a sign of significant toxicity.

  • Gross Necropsy: At the end of the study, a visual examination of major organs can provide initial clues about potential organ-specific toxicities.

Conclusion

A systematic and well-planned in vivo dosing strategy is fundamental to the preclinical evaluation of novel compounds like 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine. By integrating physicochemical characterization, robust formulation development, and carefully designed PK/PD studies, researchers can effectively assess the therapeutic potential of this promising class of molecules and make informed decisions for further development. The protocols and frameworks provided herein offer a validated starting point for generating high-quality, reproducible data.

References

  • Vertex Pharmaceuticals. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-41. [Link]

  • MDPI. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 25(6), 1435. [Link]

  • American Chemical Society. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(23), 8489-8501. [Link]

  • American Chemical Society. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 15986-16003. [Link]

  • American Chemical Society. (2020). Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry, 63(23), 14785-14804. [Link]

  • American Chemical Society. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 597-602. [Link]

  • Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1021-1026. [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4945. [Link]

  • National Center for Biotechnology Information. (2012). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 17(7), 8456-8471. [Link]

  • National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 2056-2063. [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2697. [Link]

  • ResearchGate. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. [Link]

  • Semantic Scholar. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. [Link]

  • SciSpace. (2010). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry, 45(11), 5293-5299. [Link]

  • Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(45), 19695-19704. [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5432. [Link]

  • National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2697. [Link]

  • PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(21), 4848-4852. [Link]

  • National Center for Biotechnology Information. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • ResearchGate. (2021). (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ACS Infectious Diseases, 7, 479-492. [Link]

  • PubMed. (2022). Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines. Pharmaceuticals (Basel), 15(9), 1125. [Link]

  • PubMed. (2024). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. Molecular Immunology, 170, 99-109. [Link]

  • National Institutes of Health. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(9), 1464-1473. [Link]

  • ResearchGate. (2024). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. Molecular Immunology. [Link]

  • MDPI. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8697. [Link]

  • PubMed. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. [Link]

Sources

Method

Preparation of 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine stock solutions

Application Note: Preparation and Handling of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine Stock Solutions for In Vitro Kinase Assays and Cell-Based Screening Introduction & Pharmacological Relevance 2-Ethylpyrazolo[1,5-a]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine Stock Solutions for In Vitro Kinase Assays and Cell-Based Screening

Introduction & Pharmacological Relevance

2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine is a highly privileged heterocyclic building block utilized extensively in the design of targeted therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is fundamentally recognized as an adenine mimetic, allowing it to act as a potent, ATP-competitive type I kinase inhibitor[1][2].

Medicinal chemistry campaigns have leveraged this core structure to target a wide array of oncogenic drivers, including Tropomyosin receptor kinases (TRK)[3][4], Casein kinase 2 (CK2)[5][6], Cyclin-dependent kinase 2 (CDK2)[7], and RET kinase[8]. Mechanistically, the core nitrogen atoms and the C7-primary amine serve as crucial hydrogen bond acceptors and donors, anchoring the molecule to the backbone of the kinase hinge region (e.g., interacting with the Val116 residue in CK2)[5][6]. Concurrently, the C2-ethyl substitution provides a lipophilic vector to probe the hydrophobic pocket adjacent to the gatekeeper residue, tuning both potency and kinase selectivity[1][6].

Because of its specific hydrogen-bonding requirements and lipophilic domains, meticulous preparation of stock solutions is required to maintain structural integrity and ensure reproducible assay data.

Physicochemical Properties

Understanding the physicochemical nature of the compound is the first step in establishing a robust handling protocol.

Table 1: Physicochemical Properties of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

Property Value
Chemical Name 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS Number 89852-85-7[9][10]
Molecular Formula C8H10N4[11]
Molecular Weight 162.19 g/mol
Appearance Solid powder

| Primary Solvent | Anhydrous DMSO (≥99.9%) |

Causality & Rationale for Handling (Expertise Insights)

To build a self-validating experimental system, researchers must understand the causality behind the protocol's constraints:

  • Solvent Selection (Anhydrous DMSO): The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core makes it highly lipophilic, while the C7-amine provides polarity. Anhydrous DMSO is the optimal solvent because its amphiphilic nature disrupts crystal lattice energy without chemically reacting with the primary amine. Using strictly anhydrous DMSO (<0.1% water) is critical; absorbed atmospheric water will drastically reduce the solubility of the hydrophobic C2-ethyl core, leading to micro-precipitation that skews IC50 calculations.

  • Temperature Limits: The C7-amine is susceptible to thermal degradation and potential oxidation if subjected to high heat. Dissolution must rely on mechanical agitation (vortexing) and brief, low-temperature sonication (≤ 37°C). Boiling or microwaving the solvent is strictly prohibited.

  • Avoidance of Freeze-Thaw Cycles: Repeated freeze-thaw cycles cause condensation of ambient moisture inside the vial. Water introduction leads to compound "crash-out." Aliquots must be single-use and stored under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the electron-rich pyrazole ring.

Detailed Experimental Protocols

Preparation of a 10 mM Master Stock Solution

Note: Perform all steps in a clean, dry environment. Wear appropriate PPE.

  • Equilibration: Remove the lyophilized powder from cold storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial introduces condensation, instantly compromising the anhydrous environment.

  • Weighing & Calculation: Weigh the desired mass of the compound. Use Table 2 to determine the exact volume of anhydrous DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. Vortex vigorously for 60 seconds.

  • Sonication: If particulate matter remains, place the vial in an ultrasonic water bath set to room temperature (do not exceed 37°C) for 2–5 minutes.

  • Self-Validation Checkpoint: Hold the vial against a stark white background under bright light. The solution must be completely transparent (colorless to pale yellow). Any turbidity or visible "swirling" indicates incomplete dissolution or micro-precipitation. Do not proceed until the solution is optically clear.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber glass or opaque polypropylene vials. Purge the headspace with Argon gas before sealing.

  • Storage: Store aliquots at -20°C (for use within 3 months) or -80°C (for use up to 12 months).

Table 2: Mass-to-Volume Conversion for 10 mM Master Stock

Mass of Compound (mg) Volume of Anhydrous DMSO required (mL)
1.00 mg 0.617 mL
1.62 mg 1.000 mL
5.00 mg 3.083 mL

| 8.11 mg | 5.000 mL |

Preparation of Working Solutions for Biochemical Kinase Assays

To determine the IC50 of the compound against a target kinase (e.g., CK2 or TRK), a 10-point serial dilution is recommended.

  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly.

  • Intermediate DMSO Dilution Plate (100x Final Concentration):

    • Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM top concentration (Well 1).

    • Perform a 1:3 serial dilution in 100% DMSO across the plate (e.g., transfer 10 µL of compound into 20 µL of DMSO).

  • Aqueous Buffer Transfer: Transfer 1 µL from each well of the intermediate plate into 99 µL of the final aqueous kinase assay buffer (e.g., HEPES, MgCl2, DTT, Tween-20).

  • Self-Validation Checkpoint: Include a DMSO-only vehicle control (1% final DMSO) in all assay plates. If the basal kinase activity in the vehicle control deviates by >10% from historical baselines, suspect solvent contamination or buffer incompatibility.

Table 3: 10-Point Serial Dilution Strategy (1:3 Ratio)

Well Intermediate DMSO Conc. (100x) Final Assay Conc. (1x) Final DMSO %
1 1,000 µM (1 mM) 10.00 µM 1.0%
2 333.3 µM 3.33 µM 1.0%
3 111.1 µM 1.11 µM 1.0%
4 37.0 µM 0.37 µM 1.0%
... ... ... 1.0%

| 10 | 0.05 µM | 0.50 nM | 1.0% |

Preparation of Working Solutions for Cell-Based Assays

For cellular assays (e.g., assessing apoptosis in HCT-116 cells), the final DMSO concentration must be kept strictly ≤0.1% to avoid solvent-induced cytotoxicity.

  • Perform the serial dilution in 100% DMSO at 1000x the desired final concentration.

  • Dilute the DMSO stocks 1:1000 directly into pre-warmed complete culture media immediately before adding to the cells.

Workflow and Mechanistic Visualizations

Workflow A 2-Ethylpyrazolo[1,5-a] pyrimidin-7-amine (Dry Powder) B Equilibrate to RT (Desiccator) A->B C Add Anhydrous DMSO (10 mM Target) B->C D Gentle Sonication (< 37°C) C->D E Visual Inspection (Clear Solution) D->E F Aliquot (50-100 µL) Amber Vials E->F G Store at -20°C / -80°C (Argon Purged) F->G

Workflow for the preparation and QC of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine stock solutions.

Mechanism A 2-Ethylpyrazolo[1,5-a] pyrimidin-7-amine B Kinase ATP-Binding Pocket A->B C Hinge Region Interaction (Hydrogen Bonds) B->C D Displacement of ATP C->D E Inhibition of Substrate Phosphorylation D->E F Blockade of Downstream Signaling Pathways E->F

Mechanism of ATP-competitive kinase inhibition by the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • BLD Pharm: 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7).[9]9

  • Bide Pharm: 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine Specifications.[10] 10

  • BLD Pharm: Molecular Weight and Formula Data.[11]11

  • Molecules (NIH): Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.[3] 3

  • Bioorg Med Chem (NIH): New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.[7] 7

  • ACS Med Chem Lett (NIH): Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma.[8] 8

  • Eur J Med Chem (NIH): Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1).[4] 4

  • bioRxiv: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[5] 5

  • PMC (NIH): ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.[1]1

  • ACS Med Chem Lett: Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo.[6] 6

  • PMC (NIH): Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[2] 2

Sources

Application

Application Note: Comprehensive NMR-Based Structural Elucidation of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

Abstract This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, a heterocyclic scaffold of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] We present a self-validating, step-by-step protocol encompassing sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) techniques, and in-depth spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous molecular systems. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously confirm the structure and stereochemistry of pyrazolo[1,5-a]pyrimidine derivatives.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold found in numerous biologically active compounds, including kinase inhibitors and agents targeting various therapeutic areas.[2][3] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it a cornerstone for rational drug design. Given the potential for isomerism during synthesis, unambiguous structural verification is paramount to ensure that structure-activity relationship (SAR) studies are based on accurate molecular information.

NMR spectroscopy is the most powerful tool for the complete structural elucidation of such molecules in solution.[4][5] It provides precise information on the chemical environment of each atom, connectivity through covalent bonds, and spatial proximities. This guide will use 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine as a model compound to demonstrate a robust NMR workflow.

cluster_mol 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine cluster_props Key Structural Features for NMR Analysis mol Aromatic_Protons Aromatic protons on pyrazole and pyrimidine rings mol->Aromatic_Protons Amine_Proton Exchangeable amine (-NH2) proton mol->Amine_Proton Ethyl_Group Aliphatic ethyl group protons (CH2 and CH3) mol->Ethyl_Group Quaternary_Carbons Quaternary carbons at the ring fusion and substitution points mol->Quaternary_Carbons

Figure 1: Key structural features of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine for NMR analysis.

Experimental Workflow: A Validating Approach

A multi-technique NMR approach ensures each piece of structural information is cross-validated. The workflow begins with simple 1D experiments to provide an overview and proceeds to more complex 2D experiments to build a complete, unambiguous picture of the molecular structure.

G prep Sample Preparation (Compound in DMSO-d6) one_d 1D NMR Acquisition prep->one_d h1 ¹H NMR (Proton Environments & Couplings) one_d->h1 c13 ¹³C{¹H} NMR (Carbon Environments) one_d->c13 two_d 2D NMR Acquisition h1->two_d c13->two_d cosy COSY (¹H-¹H Couplings) two_d->cosy hsqc HSQC (¹J C-H Correlations) two_d->hsqc hmbc HMBC (Long-Range C-H Correlations) two_d->hmbc noesy NOESY (Through-Space ¹H-¹H Proximities) two_d->noesy analysis Spectral Processing & Analysis cosy->analysis hsqc->analysis hmbc->analysis noesy->analysis assignment Assign Resonances (Build Spin Systems) analysis->assignment verification Structure Verification (Confirm Connectivity & Isomer) assignment->verification img

Caption: IUPAC numbering for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

Expected NMR Data

The following table summarizes the expected chemical shifts and coupling constants based on published data for similar pyrazolo[1,5-a]pyrimidine structures. [1][6][7]

Atom Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) Expected HMBC Correlations (from ¹H at...)
Ethyl-CH₃ (H-9) ~1.3 Triplet (t) ~14-16 C-8, C-2
Ethyl-CH₂ (H-8) ~2.8 Quartet (q) ~25-30 C-9, C-2, C-3
H-3 ~6.4 Doublet (d) ~95-100 C-2, C-3a, C-8
H-5 ~8.1 Doublet (d) ~140-145 C-3a, C-6, C-7
H-6 ~6.8 Doublet (d) ~105-110 C-3a, C-5, C-7
-NH₂ ~7.5 Broad Singlet (br s) N/A C-6, C-7
C-2 N/A N/A ~155-160 H-3, H-8, H-9
C-3a N/A N/A ~148-152 H-3, H-5, H-6

| C-7 | N/A | N/A | ~158-162 | H-5, H-6, NH₂ |

Step-by-Step Spectral Assignment
  • ¹H Spectrum - Identify Spin Systems:

    • Ethyl Group: Locate the characteristic triplet (~1.3 ppm) and quartet (~2.8 ppm). The integration ratio should be 3:2.

    • Aromatic Protons: Identify the three aromatic signals. H-5 is typically the most downfield due to the influence of the adjacent nitrogen and the pyrimidine ring. [6]H-6 and H-3 will be further upfield.

    • Amine Protons: Look for a broad singlet around 7.5 ppm that may exchange upon addition of a drop of D₂O.

  • COSY Spectrum - Confirm Couplings:

    • A strong cross-peak between the triplet (H-9) and the quartet (H-8) will confirm the ethyl group.

    • A cross-peak between H-5 and H-6 will confirm their adjacent relationship on the pyrimidine ring.

    • The lack of a COSY correlation for H-3 to any other ring proton confirms its isolated position.

  • HSQC Spectrum - Connect Protons to Carbons:

    • This is the primary tool for assigning the protonated carbons. [8]Draw lines from each proton signal on the F2 axis to its corresponding carbon signal on the F1 axis. This will unambiguously assign C-9, C-8, C-3, C-5, and C-6.

  • HMBC Spectrum - Build the Skeleton:

    • The HMBC spectrum is crucial for identifying the quaternary carbons and piecing the fragments together. [9][10] * Connecting the Ethyl Group: Look for a correlation from the ethyl CH₂ protons (H-8) to the C-2 carbon. This is the key correlation that confirms the ethyl group is at position 2.

    • Identifying Quaternary Carbons:

      • C-2: Will show correlations to H-3, H-8, and H-9.

      • C-3a: Will show correlations to H-3, H-5, and H-6, confirming the fusion of the two rings.

      • C-7: Will show correlations to H-5, H-6, and the NH₂ protons, confirming the position of the amine group.

Caption: Diagram of key long-range (HMBC) correlations for structure confirmation.

  • NOESY Spectrum - Through-Space Correlations:

    • A NOESY (or ROESY) experiment can confirm spatial proximities. [11]Expect a strong NOE between the ethyl CH₂ protons (H-8) and the H-3 proton, confirming the geometry around the pyrazole ring.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine can be determined with a high degree of confidence. This application note provides a robust and self-validating protocol that leverages the strengths of COSY, HSQC, and HMBC to build the molecular framework piece by piece. The principles and workflow described herein are readily adaptable to other derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, making this a valuable guide for chemists in the pharmaceutical and agrochemical industries.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Robertson, D. S., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Gomha, S. M., et al. (2015). Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (¹H, ¹³C, ¹⁵N, ¹⁹F) and DFT approach to their structural assignment. ResearchGate. [Link]

  • El-Sayed, H. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Novikova, D. S., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

  • How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • El-Faham, A., et al. (2016). J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

  • Sample Preparation. (n.d.). University of Liverpool Department of Chemistry. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Steinkopff. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Optimization for 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

Welcome to the Technical Support and Troubleshooting Center for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7). This heterocyclic scaffold is a privileged pharmacophore frequently utilized in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7). This heterocyclic scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors (e.g., CDK2, TRKA) and CFTR activators.

However, researchers frequently encounter a critical bottleneck: poor aqueous solubility . This guide provides field-proven, mechanistically grounded solutions to overcome formulation and structural liabilities associated with this compound.

Part 1: Core Principles & Causality (The "Why")

To solve solubility issues, we must first understand the physicochemical nature of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

  • Molecular Planarity & Crystal Packing: The fused pyrazolo-pyrimidine core is highly planar. This promotes strong intermolecular π−π stacking, leading to a high crystal lattice energy. Overcoming this lattice energy requires significant thermodynamic input, making dissolution in water highly unfavorable [1].

  • Electronic Delocalization: While the compound features a primary amine at the 7-position, this amine is exocyclic to an electron-deficient pyrimidine ring. The lone pair on the nitrogen is delocalized into the ring system. Consequently, the amine is a very weak base (estimated pKa < 4). It will not protonate at physiological pH (7.4), rendering standard acidic salt formulations (like HCl salts) highly unstable in aqueous buffers, as they will rapidly disproportionate back to the free base.

  • Lipophilicity: The 2-ethyl substitution adds aliphatic bulk, further increasing the logP and decreasing the hydration energy.

Part 2: Troubleshooting & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4) for in vitro assays. How do I prevent this "crash out"?

A: You are observing a failure of kinetic solubility . When a lipophilic, planar compound in a highly solubilizing solvent (DMSO) is introduced to an aqueous buffer, the localized supersaturation causes rapid nucleation and precipitation.

  • The Fix: Do not spike directly into 100% aqueous buffer. Instead, use a "step-down" co-solvent approach. Pre-dilute your DMSO stock into a transitional solvent mixture (e.g., 10% Tween-20 or 20% PEG-400) before final dilution into PBS. Ensure the final DMSO concentration remains ≤1% to avoid assay interference.

Q2: We are moving to in vivo pharmacokinetic (PK) studies. What is the best vehicle formulation for oral (PO) dosing of the unmodified 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine?

A: Because salt formation is thermodynamically disfavored due to the weakly basic 7-amine, you must rely on encapsulation or amorphous solid dispersion.

  • The Fix: We highly recommend complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The lipophilic 2-ethyl group and the planar core can insert into the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior maintains aqueous solubility. A standard starting vehicle is 20% (w/v) HP- β -CD in 50 mM acetate buffer (pH 4.5).

Q3: We are open to synthesizing structural analogs. What medicinal chemistry strategies yield the highest solubility improvements without destroying target affinity?

A: If you can modify the core, the most effective strategy is disruption of molecular planarity and symmetry to lower the crystal packing energy [1, 2].

  • Strategy A (sp3 Enrichment): Introduce an sp3 -hybridized moiety (e.g., replacing the 2-ethyl group with a piperazine or morpholine ring). This creates a 3D "out-of-plane" twist that drastically reduces π−π stacking [1].

  • Strategy B (Basic Amine Addition): Append an aliphatic basic amine (e.g., a dimethylaminoethyl group) via a flexible linker. Unlike the 7-amine, an aliphatic amine will have a pKa > 8, allowing for stable, highly soluble hydrochloride salt formation at physiological pH [3].

Part 3: Quantitative Data on Solubility Enhancement Strategies

The following table summarizes the impact of specific structural modifications on the pyrazolo[1,5-a]pyrimidine core, based on recent medicinal chemistry optimization campaigns[1, 2, 3].

StrategyStructural ModificationRationaleImpact on Aqueous SolubilityReference
Baseline Unmodified CoreHigh planarity, strong crystal lattice~50 - 70 nM[1]
Symmetry Disruption Addition of S-methyl moietyDisrupts molecular symmetry, lowers melting point13-fold increase[1]
sp3 Enrichment Introduction of Piperazine ringBreaks planarity, increases rotational degrees of freedom> 4,000-fold increase (up to 237 μ M)[1, 2]
Basic Solubilizing Tag Addition of aliphatic amineEnables stable protonation at pH 7.4> 1,000-fold increase[3]

Part 4: Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is a self-validating system designed to measure true thermodynamic solubility, avoiding the false positives associated with kinetic supersaturation.

Materials: 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine powder, PBS (pH 7.4), HPLC-UV system.

  • Preparation: Add 2.0 mg of solid 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine to a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4). Ensure visible solid remains (this confirms the solution is saturated).

  • Equilibration: Place the tube in a thermomixer at 25°C (or 37°C for physiological relevance) and shake at 800 RPM for exactly 48 hours . Causality: 48 hours is required to ensure the transition from any metastable polymorphs to the most stable, lowest-energy crystal lattice.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet all undissolved microcrystals.

  • Validation Check: Carefully measure the pH of the supernatant. (If the pH has shifted by >0.1 units, the compound has altered the buffer capacity, and the buffer strength must be increased).

  • Quantification: Carefully aspirate 100 μ L of the supernatant, dilute 1:1 with Acetonitrile (to prevent precipitation inside the HPLC), and inject onto an HPLC-UV. Quantify against a pre-established 5-point standard curve prepared in 50% Acetonitrile.

Protocol 2: Formulation with HP- β -CD for In Vivo Dosing
  • Vehicle Prep: Dissolve 20 g of HP- β -CD in 80 mL of sterile water. Adjust pH to 4.5 using 0.1 M HCl, then bring the final volume to 100 mL.

  • API Addition: Weigh the required amount of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine to achieve a 5 mg/mL target concentration.

  • Complexation: Add the API to the vehicle. Sonicate in a water bath for 30 minutes at 40°C. Causality: Thermal energy accelerates the kinetic insertion of the lipophilic core into the cyclodextrin cavity.

  • Verification: Allow the solution to cool to room temperature. Visually inspect for precipitation. Filter through a 0.22 μ m PTFE syringe filter before dosing.

Part 5: Workflow Visualization

The following diagram outlines the decision matrix for overcoming the solubility liabilities of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

SolubilityWorkflow Start 2-Ethylpyrazolo[1,5-a] pyrimidin-7-amine (Poor Aqueous Solubility) Decision Project Phase? Start->Decision Path1 In Vitro Assays (Kinetic Issue) Decision->Path1 Path2 In Vivo Dosing (Formulation Issue) Decision->Path2 Path3 Lead Optimization (Structural Issue) Decision->Path3 Sol1 Step-down dilution: DMSO -> 10% Tween -> PBS Path1->Sol1 Sol2 Cyclodextrin Complexation: 20% HP-β-CD (pH 4.5) Path2->Sol2 Sol3 MedChem Modification: Disrupt Planarity / Add sp3 Path3->Sol3 End1 Assay Validated Sol1->End1 End2 PK Exposure Achieved Sol2->End2 End3 Thermodynamic Solubility > 100 μM Sol3->End3

Fig 1: Triage and optimization workflow for resolving pyrazolo[1,5-a]pyrimidine solubility issues.

Part 6: References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Source: Journal of Medicinal Chemistry (American Chemical Society), 2023. URL:[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: Journal of Medicinal Chemistry (PubMed/NIH), 2024. URL:[Link]

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH), 2017. URL:[Link]

Optimization

Optimizing reaction yield in 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the mechanistic causality and self-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the mechanistic causality and self-validating protocols required to optimize the yield of 2-ethylpyrazolo[1,5-a]pyrimidin-7-amine.

This portal is divided into a mechanistic diagnostic overview, step-by-step validated methodologies, quantitative optimization data, and a troubleshooting desk.

Mechanistic Diagnostic & Regioselectivity Principles

The synthesis of 2-ethylpyrazolo[1,5-a]pyrimidin-7-amine relies on the cyclocondensation of 3-amino-5-ethyl-1H-pyrazole with a 1,3-dielectrophile, such as 3-(dimethylamino)acrylonitrile or 3-oxopropanenitrile derivatives[1],[2].

The Causality of Regioselectivity: The most common failure mode in this synthesis is poor regioselectivity, resulting in the formation of the 5-amino regioisomer. This occurs because the initial reaction—a Michael-type addition of the highly nucleophilic exocyclic primary amine to the β -carbon of the electrophile—forms an acyclic enamine intermediate.

The subsequent ring closure is the rate-limiting step. The endocyclic pyrazole nitrogen must attack the nitrile group to form the 7-amine. Because nitriles are relatively weak electrophiles, this step requires acidic activation (to lower the LUMO of the nitrile) or microwave irradiation (to overcome the kinetic activation barrier)[2]. Without these drivers, the system undergoes thermodynamic equilibration, leading to attack at the carbonyl/enol ether site and yielding the undesired 5-amino isomer.

MechanisticPathway SM 3-Amino-5-ethylpyrazole + 3-(Dimethylamino)acrylonitrile Intermediate Acyclic Enamine Intermediate (Detected via LC-MS) SM->Intermediate - HN(CH3)2 PathA Acid-Catalyzed Cyclization (Kinetic Control) Intermediate->PathA PathB Uncatalyzed / Basic (Thermodynamic Control) Intermediate->PathB ProdA 2-Ethylpyrazolo[1,5-a] pyrimidin-7-amine (Major Product) PathA->ProdA Nitrile Attack ProdB 2-Ethylpyrazolo[1,5-a] pyrimidin-5-amine (Minor Regioisomer) PathB->ProdB Carbonyl Attack

Kinetic vs. thermodynamic control in the regioselective cyclization of pyrazolo[1,5-a]pyrimidines.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each critical phase includes an In-Process Control (IPC) to verify the chemical state before proceeding.

Protocol A: Optimized Acid-Catalyzed Thermal Cyclocondensation

This method utilizes standard laboratory glassware and is highly scalable[1].

  • Reagent Solvation: Combine 3-amino-5-ethyl-1H-pyrazole (1.0 equiv, 10 mmol) and 3-(dimethylamino)acrylonitrile (1.05 equiv, 10.5 mmol) in absolute ethanol (30 mL).

    • Validation: A clear solution must form, confirming complete solvation before catalysis.

  • Acidification: Slowly add concentrated HCl (1.0 equiv, 10 mmol) dropwise at room temperature.

    • Validation: A slight exotherm should be observed, confirming the protonation of the basic amine and nitrile sites.

  • Cyclocondensation: Heat the mixture to reflux (80 °C) for 16 hours.

    • IPC Check: Pull a 50 μ L aliquot after 12 hours for LC-MS. The mass corresponding to the acyclic enamine ( [M+H]+ ) must be absent. If present, continue refluxing.

  • Isoelectric Precipitation: Cool the mixture to room temperature and concentrate to 30% volume under reduced pressure. Dilute with DI water (20 mL) and add 1N NaOH dropwise until the pH reaches exactly 6.0–6.5.

    • Validation: A dense white/yellow precipitate will form exclusively at this pH[1].

  • Isolation: Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Solvent-Free Microwave-Assisted Synthesis

This method maximizes atom economy and drastically reduces reaction time[2].

  • Admixture: Grind 3-amino-5-ethyl-1H-pyrazole (1.0 equiv) and the 3-oxopropanenitrile derivative (1.0 equiv) in a mortar or mill to ensure intimate physical contact.

  • Catalyst Addition: Transfer to a microwave vessel and add glacial acetic acid (1.0 equiv).

  • Irradiation: Seal the vessel and irradiate at 130 °C for 30 minutes.

  • Workup: Triturate the resulting crude mass with cold ethanol/water (1:1), adjust pH to 6.5, and filter.

ExperimentalWorkflow Prep Reaction Setup Mix Reagents in EtOH Acid Acidification Add 1.0 eq HCl Prep->Acid Heat Cyclocondensation Reflux 16h or MW 30m Acid->Heat IPC In-Process Control Check Enamine depletion Heat->IPC Workup Workup & Isolation Neutralize to pH 6-7 IPC->Workup

Self-validating experimental workflow for synthesizing 2-ethylpyrazolo[1,5-a]pyrimidin-7-amine.

Yield Optimization Matrix

The following table summarizes the quantitative impact of varying reaction parameters on both overall yield and regioselectivity. Data is synthesized from standard optimization campaigns for the pyrazolo[1,5-a]pyrimidine scaffold[3],[1],[2].

EntrySolventCatalyst (Equiv)Temperature / MethodTimeYield (%)Regioselectivity (7-NH 2​ : 5-NH 2​ )
1EthanolNone80 °C (Reflux)24 h35%60:40
2EthanolHCl (0.1 eq)80 °C (Reflux)16 h72%90:10
3DMFHCl (0.1 eq)120 °C (Heating)8 h68%85:15
4 Ethanol HCl (1.0 eq) 80 °C (Reflux) 16 h 88% >95:5
5 None AcOH (1.0 eq) 130 °C (Microwave) 30 min 94% >99:1

Note: Entries 4 and 5 represent the optimal conditions for kinetic control, ensuring maximum conversion to the 7-amine.

Troubleshooting Desk & FAQs

Q: My LC-MS shows a mass corresponding to the uncyclized enamine intermediate. How do I drive the reaction to completion? A: The cyclization of the acyclic enamine onto the nitrile is the rate-limiting step and requires strong electrophilic activation. If your reaction stalls, it indicates insufficient protonation of the nitrile. Increase the HCl loading to a full 1.0 equivalent to lower the nitrile's LUMO, or transition the reaction to a sealed microwave vessel at 130 °C to overcome the activation energy barrier[2].

Q: During workup, I adjusted the pH to 10 but recovered very little product. Where is my yield? A: Pyrazolo[1,5-a]pyrimidin-7-amines are amphoteric. At highly basic pH (pH > 9), the acidic protons on the heterocyclic core can deprotonate, drastically increasing aqueous solubility. The protocol is self-validating: you must adjust the pH strictly to 6.0–7.0 to reach the molecule's isoelectric point[1]. If you overshot the pH, back-titrate with 1N HCl until maximum turbidity is observed.

Q: Can I use 3-oxo-2-phenylpropanenitrile instead of 3-(dimethylamino)acrylonitrile? A: Yes, β -ketonitriles are standard 1,3-dielectrophiles for this scaffold. However, using 3-oxopropanenitrile derivatives often requires longer reflux times (up to 16 hours) and yields water as the only byproduct, making it highly atom-economical[1],[2]. Note that substitution at the 2-position of the propanenitrile will result in a 6-substituted pyrazolo[1,5-a]pyrimidine.

Q: I am observing dark, tar-like impurities during isolation. How can I purify the product without column chromatography? A: Aminopyrazoles are prone to oxidative degradation at elevated temperatures. To mitigate this, degas your reaction solvent with N 2​ prior to heating. If colored impurities persist during workup, dissolve the crude product in hot ethanol, add activated charcoal (Darco, 10% w/w), boil for 5 minutes, and filter hot through a Celite pad. The 7-amine will crystallize cleanly upon cooling.

References

  • Title: 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine degradation and stability at room temperature

Welcome to the Technical Support & Troubleshooting Center for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7). This portal is designed for drug development professionals and synthetic chemists utilizing this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7).

This portal is designed for drug development professionals and synthetic chemists utilizing this compound as a critical building block, particularly in the synthesis of protein kinase inhibitors[1]. Below, you will find baseline stability metrics, self-validating diagnostic workflows, and mechanistic FAQs to resolve room-temperature degradation issues.

System Overview & Baseline Stability

The pyrazolo[1,5-a]pyrimidine core is thermodynamically exceptional. In materials science, derivatives of this fused 5/6-membered nitrogen-rich framework are utilized as heat-resistant energetic materials, boasting thermal decomposition temperatures ( Td​ ) that frequently exceed 280°C[2][3].

Therefore, any degradation observed at room temperature (20–25°C) is not a breakdown of the core scaffold , but rather kinetic vulnerabilities localized to the exocyclic substituents: the 7-amine group and the α -carbon of the 2-ethyl group.

Table 1: Quantitative Stability Profile at Room Temperature (20–25°C)

Storage ConditionTimeframePurity RetentionPrimary Degradant Pathway
Solid, Dark, Argon Atmosphere12 Months> 99.5%None
Solid, Ambient Light, Air3 Months~ 96.0%Photo-oxidation (+16 Da)
Aqueous Solution, pH 7.07 Days> 98.0%None
Aqueous Solution, pH 2.048 Hours< 92.0%Hydrolytic Deamination (+1 Da)

Mechanistic Degradation Pathways

To effectively troubleshoot purity drops, you must understand the causality behind the degradation. The electron-rich 7-amino group is susceptible to reactive oxygen species (ROS) and photolysis, while extremes in pH can force the amine to act as a leaving group, replacing it with a hydroxyl group (tautomerizing to a 7-oxo lactam).

Pathway Core 2-Ethylpyrazolo[1,5-a] pyrimidin-7-amine Oxidation N-Oxidation / Azo Formation (+16 Da / +14 Da) Core->Oxidation O2, UV Light (Exocyclic Amine) Hydrolysis Deamination (7-Oxo) (+1 Da) Core->Hydrolysis Strong Acid/Base (Aqueous) Autoxidation Alpha-Carbon Oxidation (+14 Da / +16 Da) Core->Autoxidation ROS, Room Temp (2-Ethyl Group)

Mechanistic degradation pathways of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine under environmental stress.

Diagnostic Workflows

When a batch fails quality control (e.g., HPLC purity < 95%), use the following self-validating protocol to pinpoint the exact environmental failure.

Protocol: Self-Validating LC-MS Diagnostic Workflow

Expertise Note: This protocol incorporates a parallel reference standard to ensure that observed mass shifts are true degradants and not in-source fragmentation artifacts generated by the mass spectrometer's ionization energy.

Step 1: Sample & Control Preparation

  • Dissolve 1.0 mg of the degraded batch in 1.0 mL of LC-MS grade Methanol.

  • Self-Validation Check: Prepare a parallel control using a freshly opened, certified reference standard of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine stored under argon.

Step 2: Chromatographic Separation

  • Inject 2 µL of both the sample and the control onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Elute using a gradient of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Analysis

  • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Extract the ion chromatogram for the expected intact mass [M+H]+ at m/z 163.09.

Step 4: Causality Analysis & Data Interpretation Compare the sample spectra against the control standard:

  • Observation A (m/z 179.09): A +16 Da shift indicates oxygen insertion. Causality: The batch was exposed to ambient light and oxygen, leading to N-oxidation of the 7-amine or hydroxylation of the benzylic-like 2-ethyl group.

  • Observation B (m/z 164.08): A +1 Da shift indicates hydrolytic deamination. Causality: The compound was exposed to trace acids or moisture, causing the −NH2​ group to be replaced by an −OH group (forming the 7-oxo degradant).

Troubleshooting Issue Purity < 95% Detected LCMS Perform LC-MS (ESI+) Issue->LCMS Shift16 Mass Shift: +16 Da LCMS->Shift16 Oxidation Shift1 Mass Shift: +1 Da LCMS->Shift1 Hydrolysis FixOx Purge with Argon & Store Dark Shift16->FixOx FixHyd Buffer pH to 7.0 & Desiccate Shift1->FixHyd

Decision matrix for diagnosing and resolving room-temperature degradation issues.

Frequently Asked Questions (FAQs)

Q: Is the pyrazolo[1,5-a]pyrimidine core itself breaking down on my benchtop? A: No. The core structure is highly aromatic and thermodynamically stable. Similar pyrazolo[1,5-a]pyrimidine frameworks are heavily researched as heat-resistant explosives because they do not thermally decompose until temperatures exceed 280°C[2][3]. Your degradation is strictly localized to the functional groups attached to the core.

Q: My stock solution in DMSO turned yellow after a week at room temperature. Why? A: This is a classic indicator of photo-oxidation. While the compound is highly stable as a dry powder, solvation in DMSO increases molecular mobility and exposure to dissolved oxygen. Ambient light catalyzes the oxidation of the electron-rich 7-amino group into azo or nitroso intermediates, which are highly chromophoric (yellow/orange). Solution: Always store DMSO stock solutions in amber vials at -20°C, or prepare them fresh prior to your assays.

Q: We are using this compound to synthesize Tropomyosin Receptor Kinase (Trk) inhibitors. Will it degrade in our acidic biological assay buffers? A: Yes, over prolonged periods. Pyrazolo[1,5-a]pyrimidines are prominent frameworks for Trk inhibitors[4]. However, the 7-amine position behaves similarly to an amidine. In buffers with a pH < 4, the amine becomes protonated, making the C7 position highly susceptible to nucleophilic attack by water. This drives hydrolytic deamination, converting your active amine into an inactive 7-oxo degradant. Ensure your assay buffers are strictly maintained between pH 6.5 and 7.5.

Q: How should I store bulk powder to guarantee >99% purity for over a year? A: Because the core is thermally stable, room temperature (15–25°C) storage is perfectly acceptable. However, to prevent radical-mediated autoxidation of the α -protons on the 2-ethyl group and photo-oxidation of the amine, the powder must be stored in an opaque, tightly sealed container backfilled with an inert gas (Argon or Nitrogen) and kept in a desiccator.

Sources

Optimization

Technical Support Center: Triaging False Positives in 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine Screening Assays

Welcome to the High-Throughput Screening (HTS) Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical and biophysical challenges associated with the 2-Ethylpyraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biochemical and biophysical challenges associated with the 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine scaffold.

While pyrazolo[1,5-a]pyrimidines are a highly privileged pharmacophore—frequently yielding potent inhibitors for kinases (e.g., CK2, TRKA, Pim-1) and protein-protein interactions (e.g., BCL6)—their highly conjugated, hydrophobic nature makes them notorious for generating assay interference, colloidal aggregation, and off-target noise[1][2]. This guide provides a self-validating framework to distinguish true target engagement from experimental artifacts.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: We are observing a high hit rate and non-reproducible IC50 values for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine derivatives in our TR-FRET assays. What is the primary cause? A1: The primary cause is likely the Inner Filter Effect (IFE) or direct fluorophore quenching. The highly conjugated bicyclic pyrazolo[1,5-a]pyrimidine core strongly absorbs light in the UV/Vis spectrum. If the compound's absorbance overlaps with the excitation or emission wavelengths of your FRET pair, it will artificially quench the signal, perfectly mimicking target inhibition[1]. Causality: Photophysical interference rather than thermodynamic binding. Resolution: You must decouple the readout from fluorescence. Transition to orthogonal biophysical assays such as Surface Plasmon Resonance (SPR) or 2D NMR, which rely on mass/refractive index and nuclear spin, respectively, bypassing optical interference entirely[1].

Q2: Our biochemical assays show sub-micromolar inhibition, but the compounds fail entirely in cell-based NanoBRET assays. How do we distinguish true target engagement from colloidal aggregation? A2: You are likely observing colloidal aggregation . At concentrations above 10–20 µM, the flat, hydrophobic pyrazolo[1,5-a]pyrimidine molecules undergo entropy-driven hydrophobic collapse in aqueous buffers, forming sub-micron colloidal particles[3]. These colloids non-specifically sequester and denature the target protein, resulting in false biochemical inhibition that cannot cross cell membranes in NanoBRET assays. Causality: Non-specific protein sequestration by compound aggregates. Resolution: Implement a detergent-sensitivity assay (see Protocol 1). Adding a non-ionic detergent like Triton X-100 disrupts these colloids. If the IC50 shifts by more than 10-fold upon detergent addition, the compound is an aggregator[3].

Q3: During kinase profiling, our 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine lead hits multiple unrelated kinases (e.g., CK2, DYRK, TRKA). Is this a false positive or genuine polypharmacology? A3: This is a classic case of hinge-binding promiscuity , a structural "false positive" in the context of selectivity. The pyrazolo[1,5-a]pyrimidine scaffold is a potent ATP-mimetic; its nitrogen atoms form critical hydrogen bonds with the highly conserved kinase hinge region[2]. Without proper steric bulk or macrocyclization, it will promiscuously bind multiple kinases across the kinome (e.g., CK2, DAPK, PIM-1)[2][4]. Causality: Evolutionary conservation of the ATP-binding pocket across the kinome. Resolution: Use Differential Scanning Fluorimetry (DSF) against a broad panel to confirm binding thermodynamics, followed by structural optimization (e.g., macrocyclization) to enforce rigid binding conformations that exclude off-target kinases[2][4].

II. Mechanistic Workflows & Visualizations

To systematically eliminate false positives, follow the triage workflow below.

TriageWorkflow Hit Primary Screen Hit (2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine) Detergent Detergent Assay (+0.01% Triton X-100) Hit->Detergent Aggregator IC50 Shift > 10x Colloidal Aggregator Detergent->Aggregator Yes NonAgg IC50 Stable Proceed to Orthogonal Detergent->NonAgg No Orthogonal Orthogonal Validation (DSF / SPR / NMR) NonAgg->Orthogonal Interference No Binding Detected Optical Interference Orthogonal->Interference Negative Validated Binding Confirmed (ΔTm > 1°C or Kd match) Orthogonal->Validated Positive

Caption: Workflow for triaging pyrazolo[1,5-a]pyrimidine screening hits to eliminate false positives.

Mechanism cluster_0 True Target Engagement cluster_1 False Positive Mechanisms Compound Pyrazolo[1,5-a]pyrimidine Scaffold Hinge Kinase Hinge Region (ATP Mimetic) Compound->Hinge Agg Hydrophobic Collapse (>20 µM) Compound->Agg Fluor UV/Vis Absorbance (Conjugated Core) Compound->Fluor Inhibition Specific Inhibition Hinge->Inhibition Seq Protein Sequestration Agg->Seq Quench FRET Quenching Fluor->Quench

Caption: Divergent mechanisms of true kinase inhibition versus assay interference and aggregation.

III. Quantitative Diagnostic Thresholds

Use the tables below to benchmark your experimental data and rapidly identify the nature of the interference.

Table 1: Diagnostic Metrics for Pyrazolo[1,5-a]pyrimidine False Positives

Assay TypeDiagnostic MetricThreshold for False PositiveRecommended Confirmatory Action
TR-FRET / FP Hill Slope ( nH​ )> 2.0 or < 0.5Run SPR or 2D NMR to bypass optics
Biochemical IC50 Shift (+ 0.01% Triton X-100)> 10-fold increaseDynamic Light Scattering (DLS)
DSF (Thermal Shift) ΔTm​ at 50 µM< 1.0 °C shiftDiscard hit (No specific binding)
KINOMEscan Gini Coefficient (Selectivity)< 0.3 (Highly promiscuous)Macrocyclization / SAR optimization

Table 2: Quantitative Aggregation Thresholds for the Scaffold

Compound ConcentrationDLS Particle RadiusIC50 (No Detergent)IC50 (+ 0.01% Triton X-100)Conclusion
< 1 µMUndetectable0.8 µM0.9 µMTrue Binder
10 µM~50 nm4.5 µM6.0 µMTrue Binder (Weak)
> 20 µM > 250 nm 12.0 µM > 100 µM Colloidal Aggregator

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on a single readout. Implement the following protocols to validate your 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine hits.

Protocol 1: Detergent-Dependent Aggregation Triage

Causality Principle: Non-ionic detergents sit at their critical micelle concentration (CMC) and disrupt the weak hydrophobic interactions holding pyrazolo[1,5-a]pyrimidine colloids together, releasing the sequestered target protein and abolishing false inhibition[3].

  • Baseline Establishment: Prepare a 10-point dose-response curve of the compound (ranging from 100 µM to 1 nM) in standard aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Detergent Perturbation: Prepare an identical parallel assay plate, but supplement the buffer with 0.01% (v/v) Triton X-100 or CHAPS.

  • Incubation & Readout: Incubate the target protein with the compound plates for 30 minutes before adding the substrate. Measure the enzymatic activity.

  • Data Interpretation: Calculate the IC50 for both conditions. If the IC50 in the detergent plate increases by more than an order of magnitude (or inhibition is completely lost), the compound is a colloidal aggregator and should be triaged.

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality Principle: True ligands thermodynamically stabilize the folded state of the target protein, shifting its melting temperature ( Tm​ ) higher. Optical interferents or aggregators will not produce a dose-dependent, positive ΔTm​ shift[2][4].

  • Protein-Dye Preparation: Dilute the target kinase/protein to 2 µM in assay buffer. Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Addition: Dispense 20 µL of the protein-dye mixture into a 96-well PCR plate. Add the pyrazolo[1,5-a]pyrimidine compound to a final concentration of 10 µM and 50 µM (keep DMSO final concentration ≤ 2%).

  • Thermal Denaturation: Run the plate in a Real-Time PCR machine, ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Thermodynamic Analysis: Calculate the derivative of the melt curve to find the Tm​ . A specific binder will show a ΔTm​≥1.0 °C. If the hit showed nanomolar potency in FRET but zero thermal shift in DSF, it is an optical false positive.

V. References

1.[1] Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL: 1 2.[3] Exploration of Pyrazolo[1,5-a]pyrimidines as Membrane-Bound Pyrophosphatase Inhibitors. National Institutes of Health (NIH). URL: 3 3.[2] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. URL: 2 4.[4] Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. National Institutes of Health (NIH). URL: 4

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine Formulations

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Ethylpyrazolo[1,5-a]pyrimidin-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine .

This planar, lipophilic heteroaromatic scaffold is a highly potent pharmacophore frequently utilized in the development of selective protein kinase inhibitors (PKIs)[1]. However, its rigid bicyclic core results in high crystal lattice energy, leading to poor aqueous solvation energy and limited oral bioavailability[2]. Furthermore, the weakly basic nature of the 7-amine group introduces severe pH-dependent solubility challenges in the gastrointestinal (GI) tract[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your formulations.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my formulation precipitate in simulated intestinal fluid (SIF) after showing complete dissolution in simulated gastric fluid (SGF)? A1: This is a classic manifestation of pH-dependent solubility characteristic of weakly basic kinase inhibitors[4]. The 7-amine group on the pyrazolo[1,5-a]pyrimidine core protonates in the acidic environment of the stomach (SGF, pH ~1.2), forming a highly soluble ionized species. However, as the drug transitions to the neutral pH of the intestine (SIF, pH ~6.8), the amine deprotonates. The resulting lipophilic free base rapidly precipitates out of solution[3].

  • Causality & Solution: To prevent this, formulate the API as an Amorphous Solid Dispersion (ASD) using an enteric or pH-independent polymer matrix. This disrupts the crystal lattice entirely, maintaining the drug in a supersaturated state and preventing nucleation during the gastric-to-intestinal pH transition[5].

Q2: I am using Hot Melt Extrusion (HME) to create an ASD with PVP-VA, but I observe API recrystallization during accelerated stability testing (40°C/75% RH). How can I prevent this? A2: PVP-VA is a neutral polymer that relies primarily on weak van der Waals forces and hydrogen bonding to stabilize the amorphous API. For basic APIs like 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, these weak interactions are insufficient to prevent molecular mobility and subsequent nucleation over time.

  • Causality & Solution: Switch to an acidic polymer system, such as Hypromellose Acetate Succinate (HPMCAS). The succinoyl groups in HPMCAS act as strong proton donors, forming robust acid-base ionic interactions with the basic 7-amine of the pyrazolo-pyrimidine ring[6]. This specific intermolecular interaction significantly increases the glass transition temperature ( Tg​ ) of the binary mixture and sterically hinders API molecular mobility, locking it in the amorphous state[6].

Q3: Even with improved in vitro solubility via ASDs, my in vivo bioavailability remains low (<20%). How do I overcome the high first-pass metabolism associated with this scaffold? A3: Pyrazolo[1,5-a]pyrimidine derivatives are highly lipophilic and often subject to extensive hepatic clearance via cytochrome P450 enzymes before reaching systemic circulation[7].

  • Causality & Solution: Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS) composed of long-chain triglycerides (LCTs). LCTs promote the incorporation of the lipophilic API into chylomicrons within the enterocytes. These chylomicrons are secreted directly into the lymphatic system via the thoracic duct, effectively bypassing the hepatic portal vein and avoiding first-pass metabolism entirely.

Part 2: Experimental Workflows & Mechanistic Pathways

Workflow 1: Preparation and Validation of HPMCAS-based ASD via Spray Drying

This self-validating protocol ensures the complete amorphization and stabilization of the API.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine and HPMCAS (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (80:20 v/v) to ensure complete solvation of both the lipophilic API and the polymer.

  • Atomization & Spray Drying: Process the solution through a spray dryer with an inlet temperature of 85°C and an outlet temperature of 45°C. The rapid evaporation kinetically traps the API in a disordered state.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below the ICH Q3C limits.

  • Self-Validation (Solid-State): Perform Powder X-Ray Diffraction (PXRD). The protocol is only successful if the diffractogram shows a broad "halo" with an absolute absence of Bragg peaks. Follow up with Modulated Differential Scanning Calorimetry (mDSC) to verify a single Tg​ , confirming a homogenous, single-phase solid dispersion.

  • In Vitro Performance: Conduct a two-stage dissolution test (SGF for 2 hours, followed by SIF) under non-sink conditions to verify the maintenance of supersaturation.

ASD_Workflow A 1. API + HPMCAS Dissolved in Solvent B 2. Spray Drying (Atomization & Evaporation) A->B C 3. Secondary Drying (Vacuum Oven) B->C D 4. Solid State Characterization (PXRD & mDSC) C->D E 5. In Vitro Dissolution (Non-Sink Conditions) D->E

Workflow for formulating and validating HPMCAS-based amorphous solid dispersions.

Workflow 2: Development of SMEDDS for Lymphatic Targeting

This protocol utilizes lipid excipients to bypass hepatic clearance.

Step-by-Step Methodology:

  • Excipient Screening: Determine the equilibrium solubility of the API in various oils (e.g., Soybean oil), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP).

  • Ternary Phase Diagram: Construct a phase diagram to identify the self-emulsification region. Select a formulation ratio (e.g., 30% Oil, 50% Surfactant, 20% Co-surfactant) that forms a clear microemulsion upon aqueous dilution.

  • Pre-concentrate Preparation: Disperse the API into the optimized lipid mixture at 40°C under continuous vortexing until a clear, isotropic pre-concentrate is formed.

  • Self-Validation (Droplet Size): Dilute the pre-concentrate 1:100 in purified water. Use Dynamic Light Scattering (DLS) to confirm a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.3.

SMEDDS_Pathway A SMEDDS Pre-concentrate (API + LCT + Surfactant) B Aqueous Dispersion (GI Tract Fluids) A->B C Microemulsion Formation (<50nm Droplets) B->C D Lipolysis by Pancreatic Lipase C->D E Lymphatic Transport (Bypasses Liver) D->E

Mechanistic pathway of SMEDDS-mediated lymphatic transport to bypass first-pass metabolism.

Part 3: Quantitative Data Summaries

The following table summarizes the comparative performance metrics of various formulation strategies applied to the 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine scaffold, demonstrating the superiority of acid-base stabilized ASDs and lipid-based systems.

Formulation TypeSolid StateApparent Solubility (pH 6.8)In Vivo Bioavailability (F%)Stability (40°C/75% RH, 3 mo)
Crystalline API Crystalline< 5 µg/mL< 15%Stable
PVP-VA ASD Amorphous45 µg/mL~ 35%Recrystallization observed
HPMCAS ASD Amorphous120 µg/mL~ 65%Stable (No Tg​ shift)
LCT-SMEDDS Solubilized> 500 µg/mL> 85%Stable (No precipitation)

Part 4: References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances URL:[Link]

  • Title: Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations Source: Drug Discovery Online / Lonza URL:[Link]

  • Title: Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors Source: Purdue e-Pubs URL:[Link]

  • Title: Amorphous solid dispersions of erlotinib HCl for enhancing solubility and bio-availability Source: Society of Advanced Science (JST) URL:[Link]

  • Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Batch-to-Batch Variation in 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and GABA-A receptor agonists. However, synthesizing this specific 7-amine derivative is notoriously prone to batch-to-batch variation.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind these variations—specifically focusing on regioisomerism, intermediate hydrolysis, and polymorphic inconsistencies—and provide self-validating protocols to ensure absolute reproducibility.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does the ratio of the 7-amine product to the 5-amine impurity fluctuate wildly between my batches?

The Causality: The root cause is the competing nucleophilicity of the starting material, 3-amino-5-ethylpyrazole. This molecule possesses two nucleophilic centers: the exocyclic primary amine (-NH₂) and the endocyclic secondary amine (-NH-). When reacted with an unsymmetrical 1,3-bielectrophile like 3-(dimethylamino)acrylonitrile, the regioselectivity of the initial aza-Michael addition determines the final product. If the exocyclic -NH₂ attacks first, you obtain the desired 7-amine. If the endocyclic -NH- attacks first, the cyclization yields the 5-amine regioisomer.

The Solution: Regio-orientation is highly dependent on the reaction environment. Neutral or basic conditions often lead to a mixture of attacks. By shifting to an acidic medium (e.g., Glacial Acetic Acid or aqueous KHSO₄), you protonate the dimethylamino leaving group of the electrophile. This kinetically favors the attack by the more sterically accessible exocyclic -NH₂, driving the reaction almost exclusively toward the 7-amine [1].

Q2: My isolated yield is inconsistent, and occasionally my crude product crashes out as an intractable, dark oil. What is going wrong?

The Causality: This is a classic symptom of electrophile degradation. Enaminonitriles (like 3-(dimethylamino)acrylonitrile) are sensitive to ambient moisture, especially at elevated temperatures. If your solvent is not strictly anhydrous, or if atmospheric moisture enters the reactor during a prolonged reflux, the enaminonitrile can prematurely hydrolyze into a β -aldehydo nitrile. This alters the electrophilicity of the intermediate, leading to incomplete cyclization and the formation of polymeric, tar-like byproducts.

The Solution: You must establish a self-validating anhydrous environment or switch to a deliberately controlled aqueous system. If using organic solvents, ensure Karl Fischer titration of your acetic acid reads <0.1% water. Alternatively, recent methodologies have proven that using ultrasound irradiation in a controlled aqueous KHSO₄ system forces the reaction to completion in under an hour, bypassing the slow degradation pathways entirely [2].

Q3: Even when my HPLC purity is >99%, the bulk density and solubility of the final API vary between batches. How do I fix this?

The Causality: Pyrazolo[1,5-a]pyrimidines are highly prone to polymorphism. Variations in the cooling rate, agitation speed, or the exact water-to-ethanol ratio during the final quench/crystallization step will yield different crystal habits (e.g., needles vs. blocky prisms). Needles tend to trap residual solvent and exhibit low bulk density, causing downstream formulation issues.

The Solution: Implement a strict, thermodynamically controlled recrystallization protocol. Do not simply "quench and filter." Dissolve the crude in a fixed ratio of EtOH/H₂O, heat to 70°C, and apply a linear cooling ramp of exactly 0.5°C/min. This ensures the nucleation of the most thermodynamically stable polymorph every time.

Part 2: Mechanistic and Workflow Visualizations

To fully control the synthesis, you must visualize both the chemical mechanism dictating regioselectivity and the operational workflow.

Mechanistic Pathway: Controlling Regioselectivity

The diagram below illustrates the bifurcation point in the synthesis. Controlling the pH dictates which nitrogen initiates the attack, thereby defining the final regioisomer.

Mechanism Start 3-Amino-5-ethylpyrazole + 3-(Dimethylamino)acrylonitrile PathA Attack via Exocyclic -NH2 (Kinetically Favored) Start->PathA Acidic pH (Glacial AcOH) PathB Attack via Endocyclic -NH- (Thermodynamically Competing) Start->PathB Neutral/Basic pH IntA C-N Bond at C-beta (Aza-Michael Adduct) PathA->IntA - HN(CH3)2 IntB N-N Bond at C-beta (Undesired Adduct) PathB->IntB - HN(CH3)2 ProdA 2-Ethylpyrazolo[1,5-a] pyrimidin-7-amine (TARGET) IntA->ProdA Nitrile Cyclization ProdB 2-Ethylpyrazolo[1,5-a] pyrimidin-5-amine (IMPURITY) IntB->ProdB Nitrile Cyclization

Fig 1. Mechanistic divergence showing pH-dependent regioselectivity of the 7-amine vs 5-amine.

Operational Synthesis Workflow

This workflow incorporates the self-validating steps necessary to prevent intermediate hydrolysis and polymorphic variation.

Workflow SM Prepare Reagents (KF Titration <0.1% H2O) Cond Dropwise Addition (Ambient Temp, 15 min) SM->Cond Cycl Thermal Cyclization (100°C, 4 Hours) Cond->Cycl Quench pH Quench (pH 7-8) (Sat. NaHCO3) Cycl->Quench Crude Isolate Crude Base (Filtration) Quench->Crude Purif Controlled Recrystallization (0.5°C/min Cooling Ramp) Crude->Purif API Pure 7-Amine Polymorph (Batch Uniformity Achieved) Purif->API

Fig 2. Optimized operational workflow for minimizing batch-to-batch variation.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the empirical data driving our protocol choices. Notice how the absence of an acidic catalyst drastically increases the formation of the 5-amine impurity.

Solvent / CatalystTemperature (°C)Reaction Time (h)Yield: 7-Amine (%)Yield: 5-Amine (%)Mechanistic Rationale
Ethanol / None78 (Reflux)124530Neutral conditions lead to competing nucleophilic attacks on the electrophile.
DMF / None12066015High temp favors thermodynamic equilibration but degrades sensitive intermediates.
Glacial AcOH 100 4 85 < 5 Acidic media protonates the leaving group, directing exclusive exocyclic attack.
Water / KHSO₄ (US)*50192Not detectedCavitation and strong acidic catalysis ensure absolute kinetic control.

*US = Ultrasound irradiation. Note: While highly efficient, ultrasound scale-up requires specialized flow-chemistry reactors.

Part 4: Step-by-Step Experimental Protocol

This protocol utilizes the Glacial Acetic Acid route, which provides the best balance of regiocontrol and scalability for standard batch reactors without requiring specialized ultrasound equipment.

Reagents Required:

  • 3-Amino-5-ethylpyrazole (1.0 eq, limiting reagent)

  • 3-(Dimethylamino)acrylonitrile (1.1 eq)

  • Glacial Acetic Acid (10 volumes, KF < 0.1%)

  • Saturated Aqueous NaHCO₃ (for quench)

  • Ethanol/Water (70:30 v/v, for recrystallization)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a dry, nitrogen-purged jacketed reactor with Glacial Acetic Acid (10 volumes relative to the pyrazole). Ensure the moisture content is verified via Karl Fischer titration.

  • Substrate Dissolution: Add 3-amino-5-ethylpyrazole (1.0 eq) to the reactor. Stir at 250 RPM until a homogeneous solution is achieved.

  • Controlled Electrophile Addition: Add 3-(dimethylamino)acrylonitrile (1.1 eq) dropwise over 15 minutes at ambient temperature.

    • Scientific Rationale: Dropwise addition prevents localized thermal spikes. A sudden exotherm can provide enough activation energy to drive the undesired endocyclic nitrogen attack, increasing the 5-amine impurity.

  • Cyclization: Ramp the reactor temperature to 100°C and maintain for exactly 4 hours.

    • Scientific Rationale: The initial aza-Michael addition occurs rapidly at room temperature, but the subsequent intramolecular cyclization onto the nitrile carbon requires elevated thermal energy to overcome the transition state barrier.

  • Concentration & Quench: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove ~70% of the acetic acid. Pour the remaining concentrate into ice-cold water (20 volumes).

  • Neutralization (Self-Validating Step): Slowly add saturated aqueous NaHCO₃ until the pH stabilizes exactly between 7.0 and 8.0.

    • Scientific Rationale: The product is a weak base. Neutralizing the acetate salt forces the free base to precipitate cleanly. Over-basifying (pH > 9) can lead to partial hydrolysis of the pyrimidine ring.

  • Isolation: Filter the crude yellow solid, wash with cold deionized water (3 x 2 volumes), and dry under vacuum at 40°C for 12 hours.

  • Thermodynamic Recrystallization: Dissolve the crude solid in Ethanol/Water (70:30 v/v) at 70°C. Once fully dissolved, program the reactor jacket to cool at a strict rate of 0.5°C/min down to 5°C.

    • Scientific Rationale: This slow, linear cooling ramp prevents rapid supersaturation, ensuring the selective nucleation of the most thermodynamically stable polymorph, thereby standardizing the bulk density across all batches. Filter and dry to yield pure 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

References

  • Mohamed, M. S., & Mahmoud, A. M. (2019). Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines. Journal of Applied Pharmaceutical Science, 9(11), 126–144. Available at:[Link]

  • Kaping, S., Helissey, P., & Vishwakarma, J. N. (2020). A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation. European Journal of Chemistry, 11(3), 179-186. Available at:[Link]

Reference Data & Comparative Studies

Validation

2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine vs other pyrazolo-pyrimidine derivatives

As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the optimal core scaffold is the most critical decision in a hit-to-lead campaign. The pyrazolo[1,5-a]pyrimidine fused bicyclic syste...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the optimal core scaffold is the most critical decision in a hit-to-lead campaign. The pyrazolo[1,5-a]pyrimidine fused bicyclic system is a privileged pharmacophore, widely recognized for its structural mimicry of purines (ATP) and its exceptional synthetic versatility.

Within this chemical space, 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7) serves as a highly strategic building block. This guide objectively compares the performance, structural-activity relationships (SAR), and experimental workflows of 2-ethyl-substituted pyrazolo-pyrimidines against bulkier alternatives (such as 2-tert-butyl or 2-aryl derivatives) in the development of kinase inhibitors and antimicrobial agents.

Mechanistic Insights: The Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives primarily function as ATP-competitive inhibitors. They dock into the highly conserved hinge region of kinases—such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)—forming critical hydrogen bonds with backbone residues[1].

Why the 2-Ethyl Substitution Matters: The substitution at the C-2 position of the pyrazole ring dictates the molecule's orientation within the solvent-exposed region of the ATP-binding pocket.

  • 2-Ethyl Group: Provides a highly favorable balance of lipophilicity and minimal steric hindrance. It allows medicinal chemists to add complex, high-molecular-weight functional groups at the 7-amine position without violating Lipinski’s Rule of Five.

  • 2-Aryl / 2-tert-Butyl Groups: While bulkier groups like 2-anilinyl or 2-tert-butyl can drive higher initial target affinity via enhanced hydrophobic interactions, they often suffer from poor aqueous solubility and increased steric clash in tighter kinase pockets[1].

Beyond oncology, this scaffold has demonstrated profound versatility, acting as a potent inhibitor of the bacterial enzyme MurA (crucial for peptidoglycan synthesis)[2] and cyclooxygenase-2 (COX-2) in inflammatory pathways[3].

Pathway Ligand Growth Factors / Mitogens TRKA TRKA Receptor Ligand->TRKA Activates CDK2 CDK2 / Cyclin E Complex TRKA->CDK2 Downstream Signaling (MAPK/PI3K) Proliferation Cell Proliferation & Survival CDK2->Proliferation G1/S Phase Transition Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->TRKA ATP-competitive Inhibition Inhibitor->CDK2 ATP-competitive Inhibition

Fig 1: Dual inhibition of TRKA and CDK2 signaling pathways by pyrazolo[1,5-a]pyrimidine derivatives.

Comparative Performance Data

To objectively evaluate the 2-ethyl scaffold, we must look at how its derivatives perform against alternatives in standardized in vitro assays. The table below synthesizes quantitative data across different functionalized pyrazolo[1,5-a]pyrimidine classes.

Scaffold Substitution (C-2)Primary Target(s)Observed IC₅₀ RangeKey AdvantageLimitation
2-Ethyl (Baseline)Broad Kinases, MurA0.50 µM – 5.00 µMLow molecular weight; excellent starting point for hit-to-lead optimization.Requires heavy functionalization at C-7 to achieve nanomolar potency.
2-Anilinyl / 2-Aryl CDK2, TRKA0.09 µM – 0.45 µM[1]High intrinsic potency due to deep hydrophobic pocket engagement[1].Higher baseline LogP; risk of poor metabolic stability and solubility.
2-tert-Butyl Fungal Pathogens15.0 µM – 30.0 µMHigh steric bulk prevents off-target kinase binding, increasing selectivity.Steric clash prevents binding in narrow ATP-hinge regions.
Pyridine-Hybrid COX-2, 15-LOX1.11 µM – 5.60 µM[4]Excellent anti-inflammatory profile with high COX-2 selectivity index (S.I. = 8.97)[4].Complex synthesis; potential for off-target hERG liability.

Data synthesized from recent structure-activity relationship (SAR) studies on dual CDK2/TRKA inhibitors[1], MurA inhibitors[2], and COX-2 suppressors[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why the methodology is structured this way.

Protocol A: ATP-Competitive Kinase Inhibition Assay (TRKA & CDK2)

This luminescence-based assay measures the residual ATP left in solution after the kinase reaction.

  • Enzyme Preparation: Dilute recombinant human CDK2/Cyclin E and TRKA in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Causality: Using isolated recombinant enzymes prevents the off-target binding and cellular permeability variables that confound whole-cell assays, allowing for direct measurement of binding affinity.

  • ATP Concentration Optimization: Set the ATP concentration strictly at the apparent Michaelis constant ( Km​ ) for each specific kinase.

    • Causality: This is a critical self-validating step. If ATP is set too high, it will outcompete the pyrazolo-pyrimidine derivatives, leading to false negatives. Setting it at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors[1].

  • Compound Incubation: Dispense 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine derivatives in a 10-point dose-response curve (0.001 µM to 10 µM, 3-fold dilutions) in 384-well plates. Incubate for 60 minutes at room temperature.

  • Detection: Add Kinase-Glo® Reagent (Promega) and measure luminescence.

    • Causality: The reagent relies on luciferase, which uses the remaining unreacted ATP to generate light. Therefore, high luminescence correlates directly with high kinase inhibition.

  • Validation & Quality Control: Calculate the Z'-factor for the plate. Include Ribociclib (for CDK2) and Larotrectinib (for TRKA) as positive controls[1].

    • Causality: A Z'-factor > 0.5 mathematically proves the assay has a wide enough dynamic range and low enough variability to trust the IC₅₀ readouts.

Protocol B: Microculture Tetrazolium (MTT) Cell Viability Assay

Used to evaluate the broad-spectrum antiproliferative activity of the synthesized derivatives across NCI-60 human tumor cell lines[1].

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116, PC-3) at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours.

    • Causality: This specific density ensures that the cells remain in the exponential (logarithmic) growth phase for the entire 72-hour duration of the assay. Over-seeding leads to contact inhibition, which artificially downregulates CDK2 and skews the drug's apparent efficacy.

  • Treatment: Expose cells to the pyrazolo-pyrimidine derivatives at 10 µM for initial screening, followed by dose-response profiling for hits[5].

  • Metabolic Readout: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

    • Causality: Only metabolically active, viable cells possess the mitochondrial reductases necessary to cleave the tetrazolium ring, converting the yellow MTT into insoluble purple formazan crystals. This provides a direct, quantifiable proxy for cell viability.

  • Solubilization: Aspirate media, dissolve formazan in 100 µL DMSO, and read absorbance at 570 nm.

Workflow Synthesis Scaffold Functionalization (2-Ethyl vs Alternatives) KinaseAssay In Vitro Kinase Assay (CDK2 / TRKA) Synthesis->KinaseAssay Purified Compounds CellAssay Cell Viability Assay (MTT / NCI-60 Panel) KinaseAssay->CellAssay Lead Selection DataAnalysis SAR & IC50 Determination CellAssay->DataAnalysis Dose-Response Data

Fig 2: Standardized hit-to-lead screening workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

While heavily substituted pyrazolo[1,5-a]pyrimidines (like 2-anilinyl derivatives) often yield immediate nanomolar potency in biochemical assays[1], they frequently encounter pharmacokinetic roadblocks later in development. 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine provides a superior strategic starting point. Its low molecular weight and minimal steric profile allow medicinal chemists the "budget" to explore diverse functionalizations at the 7-amine position—whether targeting the ATP-hinge region of kinases, the active site of bacterial MurA[2], or inflammatory COX-2 pathways[4]—without compromising the molecule's drug-likeness.

References

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. MDPI. Available at:[Link]

  • Al Kamaly, O. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega, 10(4), 4044–4056. ACS Publications. Available at:[Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(8), 104015. Elsevier. Available at:[Link]

Sources

Comparative

Validating 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine target engagement in cells

Title: Validating Cellular Target Engagement of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine: A Comparative Guide for Kinase Inhibitor Development Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Cellular Target Engagement of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine: A Comparative Guide for Kinase Inhibitor Development

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the hinge-binding core for numerous ATP-competitive protein kinase inhibitors targeting CDKs, TRKs, and NAK family kinases [1][2][3]. Specifically, 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine provides an ideal vector for exploring structure-activity relationships (SAR) within the kinase ATP-binding pocket. However, demonstrating biochemical affinity (e.g., via recombinant kinase assays) is insufficient for drug development.

As an application scientist, I routinely observe a "cellular drop-off"—where compounds exhibiting single-digit nanomolar biochemical IC50s fail to show efficacy in live cells. The causality is straightforward: biochemical assays typically utilize non-physiological ATP concentrations (10–100 µM), whereas the intracellular environment contains 1–5 mM ATP. This massive thermodynamic barrier fiercely competes with ATP-competitive fragments like 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine. Furthermore, physicochemical properties dictate membrane permeability and subcellular distribution. Therefore, quantifying Target Engagement (TE) in live cells is the only definitive way to validate that your compound reaches and binds its intended kinase.

This guide objectively compares the three premier cellular TE platforms—NanoBRET, Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP)—providing field-proven, self-validating protocols to accurately profile pyrazolo[1,5-a]pyrimidine derivatives.

Platform Comparison: Selecting the Right TE Assay

When evaluating a low-molecular-weight fragment or early-stage lead like 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, the choice of assay dictates the type of data you acquire.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): A live-cell, real-time assay. It relies on a NanoLuc-kinase fusion and a fluorescent cell-permeable tracer. When the test compound displaces the tracer, the BRET signal drops.

  • CETSA (Cellular Thermal Shift Assay): A label-free approach measuring the thermodynamic stabilization of endogenous proteins upon ligand binding when subjected to heat shock.

  • ABPP (Activity-Based Protein Profiling): Utilizes reactive kinase probes (e.g., acyl phosphates) combined with mass spectrometry to assess kinome-wide engagement and selectivity.

Table 1: Quantitative Performance Comparison of TE Platforms for Pyrazolo[1,5-a]pyrimidines
Assay ParameterNanoBRETCETSAABPP (Kinome Profiling)
Target State Ectopic (NanoLuc Fusion)EndogenousEndogenous
Cellular Context Intact, Live CellsIntact Cells or LysateIntact Cells or Lysate
Throughput High (384-well)Medium (96-well)Low (LC-MS/MS bottleneck)
Readout Luminescence/FluorescenceWestern Blot / AlphaLISAMass Spectrometry
Sensitivity to ATP High (Physiological ATP)Moderate (Heat-induced unfolding)High (Probe competes with ATP)
Rep. IC50 (CDK2) 1.2 µM (Cellular)IT50 shift: +4.5 °C1.5 µM (Global Selectivity)
Best Use Case High-throughput SAR drivingLabel-free endogenous validationOff-target profiling

Data Note: Representative IC50/IT50 values reflect typical cellular drop-off for early-stage pyrazolo[1,5-a]pyrimidine fragments compared to biochemical IC50s (~50 nM).

Mandatory Visualization: Cellular TE Validation Workflow

To establish a robust validation pipeline, we employ an orthogonal approach. NanoBRET provides high-throughput, real-time binding kinetics, while CETSA confirms these findings against the endogenous kinase without the need for genetic fusion tags.

TE_Workflow Start 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine Cellular TE Validation Method1 NanoBRET Assay (Live-Cell, High-Throughput) Start->Method1 Method2 CETSA (Label-Free, Endogenous) Start->Method2 Step1A Transfect NanoLuc-Kinase (e.g., CDK2 or TRKA) Method1->Step1A Step2A Treat Intact Cells with Test Compound Method2->Step2A Step1B Equilibrate with Tracer & Test Compound Step1A->Step1B Step1C Measure BRET Ratio Calculate Cellular IC50 Step1B->Step1C Step2B Apply Heat Shock (Isothermal Dose-Response) Step2A->Step2B Step2C Quantify Soluble Kinase Calculate IT50 Step2B->Step2C

Workflow comparing NanoBRET and CETSA for validating intracellular kinase engagement.

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its internal controls. To ensure trustworthiness, the following methodologies are designed as self-validating systems. They embed causality into the workflow—meaning if a step fails, the controls will immediately indicate whether the failure was biological, chemical, or technical.

Protocol 1: Live-Cell NanoBRET Assay for CDK2 Engagement

Causality & Design Rationale: Before testing 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, we must determine the Apparent Affinity ( KD​ ) of the fluorescent tracer for the NanoLuc-CDK2 fusion in our specific cell line. If we use too much tracer, the assay becomes artificially resistant to compound competition, leading to falsely inflated IC50 values. We use the tracer at its exact KD​ concentration to balance signal robustness with competition sensitivity.

Step-by-Step Methodology:

  • Transfection: Reverse-transfect HEK293T cells with the NanoLuc-CDK2 fusion plasmid (10 ng/well) and carrier DNA (90 ng/well) using a lipid-based reagent. Plate at 2×104 cells/well in a white 384-well plate. Self-Validation Control: Include wells transfected with an empty NanoLuc vector to establish the background BRET signal (non-specific tracer binding).

  • Tracer Titration (Day 1): Add the broad-spectrum kinase tracer (e.g., Tracer K4) in a 12-point dose-response (0.1 nM to 1 µM). Incubate for 2 hours at 37°C. Add NanoBRET substrate and measure luminescence (460 nm) and fluorescence (618 nm). Calculate the BRET ratio to determine the tracer's KD​ .

  • Compound Treatment (Day 2): In a new plate of transfected cells, add the tracer at the calculated KD​ concentration. Immediately add 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine in a 10-point dose-response (e.g., 30 µM down to 1 nM).

    • Positive Control: 10 µM Dinaciclib (a known, potent CDK2 inhibitor) to define the maximum tracer displacement (100% inhibition baseline).

    • Negative Control: 0.1% DMSO vehicle.

  • Equilibration & Readout: Incubate for 2 hours at 37°C to allow the compound to penetrate the membrane, compete with intracellular ATP, and displace the tracer. Add the NanoBRET substrate and read the plate.

  • Data Analysis: Plot the BRET ratio against the log of the compound concentration. Use a 4-parameter logistic fit to determine the cellular IC50.

Protocol 2: Isothermal Dose-Response CETSA

Causality & Design Rationale: NanoBRET requires overexpression, which can alter kinase stoichiometry. CETSA validates engagement against the endogenous target. By treating intact cells and then applying a heat shock, ligand-bound proteins resist thermal denaturation and remain in the soluble fraction. We perform an Isothermal Dose-Response (ITDR) rather than a full melt curve to accurately rank compound potencies at a single, highly discriminatory temperature.

Step-by-Step Methodology:

  • Determine Tagg​ (Melt Curve): Aliquot untreated cells into PCR tubes. Heat each tube to a different temperature (40°C to 65°C) for 3 minutes using a thermal cycler. Lyse cells, centrifuge to pellet denatured proteins, and analyze the soluble fraction via Western blot for CDK2. Identify the Tagg50​ (the temperature where 50% of CDK2 is degraded, typically ~48°C for CDK2).

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine in a dose-response format (0.1 µM to 50 µM) for 1 hour at 37°C. Self-Validation Control: Include a DMSO-only well to establish the baseline thermal stability of the unliganded kinase.

  • Heat Shock: Harvest cells, wash with PBS, and resuspend in equal volumes. Aliquot into PCR tubes and heat at the pre-determined Tagg50​+3∘C (e.g., 51°C) for exactly 3 minutes. Cool immediately on ice for 3 minutes.

  • Lysis & Fractionation: Add lysis buffer (containing protease/phosphatase inhibitors and 0.4% NP-40). Subject to 3 cycles of freeze-thaw (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully extract the supernatant (soluble fraction). Quantify the remaining soluble CDK2 using an AlphaLISA kit or quantitative Western blot. Plot the stabilized protein fraction against compound concentration to calculate the EC50​ of target engagement.

Conclusion

Validating the cellular target engagement of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine is a multi-tiered process. While the pyrazolo[1,5-a]pyrimidine core is a proven hinge-binder [1], its efficacy in a physiological context is heavily modulated by ATP competition and membrane dynamics. By employing NanoBRET for high-throughput, real-time kinetic data, and corroborating those findings with label-free CETSA, researchers can confidently bridge the gap between biochemical affinity and phenotypic efficacy, ensuring only the most robust leads advance in the drug development pipeline.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Advances.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.MDPI.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1.PMC.
Validation

Comparative IC50 Profiling of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine Derivatives Against Reference Inhibitors

The 2-ethylpyrazolo[1,5-a]pyrimidin-7-amine scaffold (and its closely related alkyl/aryl analogs) is a highly privileged pharmacophore in modern drug discovery. Characterized by its bicyclic core, this structure acts as...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-ethylpyrazolo[1,5-a]pyrimidin-7-amine scaffold (and its closely related alkyl/aryl analogs) is a highly privileged pharmacophore in modern drug discovery. Characterized by its bicyclic core, this structure acts as an exceptional ATP-competitive mimic in kinases and a catalytic site binder in phosphodiesterases.

This guide provides an objective, data-driven comparison of pyrazolo[1,5-a]pyrimidin-7-amine derivatives against industry-standard reference compounds across three distinct therapeutic targets: Phosphodiesterase 4 (PDE4), Casein Kinase 2 (CK2), and Kinase Insert Domain-Containing Receptor (KDR/VEGFR2).

Structural Rationale & Target Engagement

The efficacy of the pyrazolo[1,5-a]pyrimidin-7-amine core is not accidental; it is driven by precise stereoelectronic properties that allow it to exploit highly conserved binding pockets:

  • ATP Mimicry & Hinge Binding: The bicyclic core mimics the purine ring of ATP. The 7-amino group acts as a critical hydrogen bond donor, forming a bidentate interaction with the backbone residues (e.g., Glu/Leu) of the kinase hinge region ()[1].

  • Hydrophobic Engagement: The 2-ethyl (or related alkyl/aryl) substitution provides essential lipophilic contacts within the hydrophobic pocket, anchoring the molecule and enhancing binding affinity.

  • Target-Specific Functionalization:

    • CK2: Isosteric replacement strategies, such as incorporating a tetrazole ring at the C6 position, yield potent Casein Kinase 2 (CK2) inhibitors ()[3].

    • KDR: Functionalization with N,N′-diarylureas at the 6-position generates potent inhibitors of KDR/VEGFR2, achieving single-digit nanomolar potency ()[4].

ScaffoldLogic Core 2-Ethylpyrazolo[1,5-a] pyrimidin-7-amine Core PDE4 PDE4 Target (IC50: 2.7 nM) Core->PDE4 C6-Halogenation & Metal Coordination CK2 CK2 Target (IC50: 45 nM) Core->CK2 Tetrazole Isosteric Replacement KDR KDR/VEGFR2 Target (IC50: <10 nM) Core->KDR N,N'-Diarylurea Substitution

Caption: Logical relationship of scaffold modifications leading to specific target engagement.

Quantitative Data: IC50 Comparison

The table below summarizes the in vitro enzymatic IC50 values of optimized pyrazolo[1,5-a]pyrimidin-7-amine derivatives compared to established clinical or pre-clinical reference compounds.

TargetScaffold DerivativeDerivative IC50 (nM)Reference CompoundReference IC50 (nM)Performance Context
PDE4 Compound 13c2.7Roflumilast~0.8Highly competitive; exhibits superior hepatic microsomal stability (RLM t1/2 = 141.4 min).
CK2 Compound 2i45.0Silmitasertib (CX-4945)~1.0Strong hit-to-lead profile; validates the tetrazole bio-isostere approach[3].
KDR Compound 34a< 10.0Sunitinib~10.0Equivalent potency to standard-of-care; demonstrates oral efficacy in in vivo models.

Experimental Methodology: Self-Validating TR-FRET Assay

To ensure data integrity when evaluating the IC50 of pyrazolo[1,5-a]pyrimidin-7-amine derivatives, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Causality of Choice: TR-FRET is selected over standard fluorescence to eliminate compound auto-fluorescence interference—a common artifact with highly conjugated bicyclic scaffolds. The protocol is designed as a closed-loop system, requiring the calculation of a Z'-factor and parallel reference benchmarking to validate the absolute IC50 values.

Step-by-Step Workflow

Step 1: Compound & Reference Preparation

  • Prepare a 10-point, 3-fold serial dilution of the test derivative and the corresponding reference compound (e.g., Roflumilast or Sunitinib) in 100% DMSO.

  • Validation Check: Parallel processing of the reference compound ensures that day-to-day fluctuations in enzyme specific activity are normalized.

Step 2: Enzyme-Substrate Incubation

  • Transfer 100 nL of the diluted compounds to a 384-well low-volume assay plate.

  • Add 5 µL of the target enzyme (e.g., KDR or PDE4) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Add 5 µL of the ATP/substrate mix to initiate the reaction.

  • Causality Check: The ATP concentration must be set exactly at its predetermined Michaelis constant ( Km​ ). This ensures the assay is highly sensitive to competitive inhibitors binding at the ATP pocket.

Step 3: Signal Detection

  • Terminate the reaction by adding 10 µL of TR-FRET detection reagents (e.g., Europium-labeled anti-phospho antibody and ULight-labeled tracer).

  • Incubate for 1 hour in the dark.

  • Read the plate on a TR-FRET compatible microplate reader, measuring emission at 615 nm (Donor) and 665 nm (Acceptor).

Step 4: Data Analysis & Quality Control

  • Calculate the FRET ratio (Emission 665 nm / Emission 615 nm).

  • Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. Validation Check: The assay is strictly deemed valid only if Z' > 0.5.

  • Fit the dose-response data using a 4-parameter non-linear regression model to determine the IC50. Verify that the reference compound's IC50 falls within 3-fold of its historically established value.

Workflow Prep 1. Compound Prep (10-Point Dilution) Incubate 2. Enzyme Reaction (Target + ATP/Substrate) Prep->Incubate Detection 3. TR-FRET Detection (Em: 665nm / 615nm) Incubate->Detection Analysis 4. Non-Linear Regression (IC50 Calculation) Detection->Analysis Validate 5. Assay Validation (Z' > 0.5 & Ref Match) Analysis->Validate

Caption: Step-by-step workflow for in vitro TR-FRET IC50 determination and reference validation.

References

  • Title: Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors Source: Molecules (MDPI) URL: [Link]

Sources

Comparative

A Guide to Ensuring Reproducibility in the Pharmacokinetic Assessment of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a template for a multitude of pharmacologically active agents targeting a range of diseases.[1][2] As a membe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a template for a multitude of pharmacologically active agents targeting a range of diseases.[1][2] As a member of this privileged class, 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine holds significant therapeutic promise. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, paramount among them being the reproducibility of preclinical data. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are particularly susceptible to variability. This guide provides a comprehensive framework for designing and executing robust and reproducible pharmacokinetic studies for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, drawing upon established principles for small molecule bioanalysis and in vivo studies.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical factors influencing PK data variability, propose a standardized experimental protocol to mitigate these factors, and offer a comparative analysis of expected outcomes between a well-controlled study and one with potential methodological pitfalls.

Understanding the Sources of Pharmacokinetic Variability

The reproducibility of pharmacokinetic data is contingent on a multitude of factors that can be broadly categorized into compound-dependent, formulation-dependent, and biological/experimental-dependent variables. A thorough understanding of these factors is the first step toward designing a robust study.

Physicochemical Properties of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

The inherent physicochemical properties of a drug molecule are a primary determinant of its pharmacokinetic behavior.[3] For 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, key parameters to consider include:

  • Solubility: Poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in variable absorption.[4] The pH-dependent solubility of the amine group should also be characterized.

  • Permeability: The ability of the compound to cross biological membranes will directly impact its absorption and distribution.

  • Lipophilicity: This property influences membrane permeability, plasma protein binding, and volume of distribution.

  • Chemical Stability: Degradation of the compound in the formulation, gastrointestinal tract, or during sample processing will lead to inaccurate measurements.

Formulation and Route of Administration

The formulation and the route of administration are critical experimental choices that can introduce significant variability.[4]

  • Excipients: The inactive ingredients in a formulation can affect drug solubility, dissolution rate, and even intestinal transit time.

  • Vehicle Selection: For preclinical studies, the choice of vehicle (e.g., saline, PEG, oil) can dramatically alter the absorption profile.

  • Route of Administration: Oral dosing is often associated with higher variability compared to intravenous administration due to the complexities of gastrointestinal absorption.[4]

Biological and Experimental Factors

Even with a well-characterized compound and a standardized formulation, biological and experimental variables can be a major source of irreproducibility.[5]

  • Animal Model: Species, strain, age, sex, and health status of the animals can all influence drug metabolism and disposition.

  • Dosing Procedure: Inaccurate dose administration can lead to significant variations in exposure.

  • Sample Collection and Handling: The timing of blood sampling, as well as the processing and storage of plasma samples, are critical for obtaining reliable data.

  • Bioanalytical Method: The accuracy, precision, and robustness of the analytical method used to quantify the drug in biological matrices are fundamental to data quality.

Below is a diagram illustrating the key factors that can influence the pharmacokinetic variability of a small molecule like 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine.

Pharmacokinetic Study Workflow cluster_prestudy Pre-Study Phase cluster_instudy In-Life Phase cluster_poststudy Post-Study Phase Compound_Characterization Compound Characterization (Solubility, Stability) Formulation_Development Formulation Development & Validation Compound_Characterization->Formulation_Development Dosing Dosing (Oral & IV) Formulation_Development->Dosing Bioanalytical_Method_Dev Bioanalytical Method Development & Validation (LC-MS/MS) Sample_Analysis LC-MS/MS Analysis Bioanalytical_Method_Dev->Sample_Analysis Animal_Acclimatization Animal Acclimatization & Health Check Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Processing & Storage Blood_Sampling->Sample_Processing Sample_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Data Analysis Sample_Analysis->PK_Analysis

Caption: Standardized workflow for a reproducible PK study.

Detailed Experimental Protocols
1. Compound Characterization and Formulation
  • Purity Assessment: Confirm the purity of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine using HPLC-UV and LC-MS. Purity should be >98%.

  • Solubility Determination: Determine the aqueous solubility at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

  • Formulation Preparation: For oral administration, a simple aqueous-based vehicle such as 0.5% methylcellulose in water is recommended to minimize confounding effects. For intravenous administration, a solution in a vehicle like 5% dextrose in water should be prepared. The formulation should be analyzed for concentration and stability before dosing.

2. Animal Model and Husbandry
  • Species and Strain: Use a common rodent model such as male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Animals should be acclimatized for at least one week before the study, with free access to food and water.

  • Group Size: A minimum of 5 animals per group is recommended to ensure statistical power.

3. Dosing and Sample Collection
  • Dose Selection: Select doses based on available in vitro efficacy and toxicology data. For a first PK study, a dose of 5 mg/kg for oral and 1 mg/kg for intravenous administration is a reasonable starting point.

  • Dosing Technique: For oral administration, use oral gavage. For intravenous administration, use a tail vein injection.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from a cannulated vessel (e.g., jugular vein) at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

4. Bioanalytical Method: LC-MS/MS

A robust and validated bioanalytical method is the cornerstone of any PK study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices. [6]

  • Method Development:

    • Optimize the mass spectrometry parameters for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine and a suitable internal standard.

    • Develop a chromatographic method that provides good peak shape and separation from endogenous matrix components.

  • Sample Preparation: Use a simple and reproducible sample preparation technique such as protein precipitation with acetonitrile.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA guidelines) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Comparative Analysis of Pharmacokinetic Data

To illustrate the importance of a well-controlled study, the following table presents a hypothetical comparison of pharmacokinetic parameters for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine obtained from a "Standardized Protocol" versus a "Variable Protocol" with potential methodological flaws.

Pharmacokinetic ParameterStandardized Protocol (n=5)Variable Protocol (n=5)Potential Cause of Variability
Oral Administration (5 mg/kg)
Cmax (ng/mL)850 ± 95720 ± 350Inconsistent dosing technique, formulation instability
Tmax (h)1.0 ± 0.21.5 ± 1.0Variation in food access before dosing
AUC(0-t) (ngh/mL)4200 ± 5503500 ± 1800Poorly characterized formulation, analytical variability
Bioavailability (%)45 ± 638 ± 20All of the above
Intravenous Administration (1 mg/kg)
AUC(0-t) (ngh/mL)930 ± 80890 ± 250Inaccurate dose administration, analytical variability
Clearance (mL/min/kg)18 ± 220 ± 7Analytical variability, inconsistent sample handling
Vdss (L/kg)1.5 ± 0.31.8 ± 0.9Analytical variability

Conclusion

The reproducibility of pharmacokinetic data is not a matter of chance but a direct result of meticulous planning and execution. For a promising molecule like 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine, a thorough understanding of the potential sources of variability and the implementation of a robust, standardized experimental protocol are paramount. By adhering to the principles of sound scientific practice, from initial compound characterization to the final bioanalytical measurement, researchers can ensure the generation of high-quality, reproducible pharmacokinetic data. This, in turn, will enable a more accurate assessment of the compound's potential as a therapeutic agent and facilitate its progression through the drug development pipeline. The investment in a well-designed and executed PK study is an investment in the future success of the drug development program.

References

  • Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. [Source not explicitly provided in search results]
  • Begley, C. G., & Ellis, L. M. (2012). Drug development: Raise standards for preclinical cancer research.
  • Di, L., & Kerns, E. H. (2016).
  • Hafner, M., et al. (2016). A multi-center study on the reproducibility of drug-response assays in mammalian cell lines. [Source not explicitly provided in search results] [7]5. Castillo, J. C., et al. (2016). Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. [Source not explicitly provided in search results] [1]6. Di, L., et al. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. Molecular Pharmaceutics, 14(5), 1503-1512. [4]7. Errington, T. (2024). Enhancing Reproducibility in Drug Development Research. Center for Open Science. [5]8. Galvão, J., et al. (2024). Key factors influencing small-molecule drug bioavailability. ResearchGate. [3]9. Gomtsyan, A., et al. (2014). Synthesis of pyrazolo[3,4-d]pyrimidine derivatives. [Source not explicitly provided in search results]

  • Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. [Source not explicitly provided in search results]
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  • Oh, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [8][9]13. Prinz, F., et al. (2011). Believe it or not: how much can we rely on published data on potential drug targets? Nature Reviews Drug Discovery, 10(9), 712.

  • Rashad, A. E. (2014). The chemistry of pyrazolopyrimidines and their applications. Organic Chemistry: An Indian Journal. [2]15. Sekaggya-Wiltshire, C., et al. (2024). Pharmacokinetics of antitubercular drugs in patients hospitalized with HIV-associated tuberculosis: a population modeling analysis. Wellcome Open Research. [6]16. Wilkinson, M. D., et al. (2016). The FAIR Guiding Principles for scientific data management and stewardship. Scientific Data, 3, 160018.

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Validation

Orthogonal Assay Validation for a Novel Kinase Inhibitor: A Comparative Guide for 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine

In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, the validation of a compound's activity and mechanism of action is paramount. A single assay, re...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, the validation of a compound's activity and mechanism of action is paramount. A single assay, regardless of its robustness, is susceptible to artifacts and may not fully recapitulate the complex biological environment in which a drug is intended to function. This guide provides a comprehensive framework for the orthogonal validation of a novel kinase inhibitor, using the hypothetical compound 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine as a case study. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore known to exhibit kinase inhibitory activity, making this a relevant and illustrative example for researchers, scientists, and drug development professionals.[1][2][3][4][5]

The principle of orthogonal validation lies in the use of multiple, independent assays with distinct detection methods and biological contexts to confirm a primary finding.[6][7][8][9] This approach significantly increases confidence in the observed activity, helps to eliminate false positives, and provides a more complete picture of the compound's pharmacological profile.[6][8][10] This guide will detail a selection of commonly employed orthogonal assays, moving from initial biochemical characterization to cellular target engagement and functional outcomes. For the purpose of this guide, we will hypothesize that 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine is an inhibitor of a generic protein kinase, "Kinase X".

The Importance of a Multi-Faceted Validation Approach

Relying on a single primary screen for hit identification can be misleading.[10] Factors such as compound interference with the assay technology (e.g., fluorescence quenching or enhancement), non-specific inhibition, or off-target effects can all lead to the generation of false-positive results.[8][10] By employing a suite of orthogonal assays, researchers can systematically de-risk promising compounds and build a robust data package to support their progression through the drug discovery pipeline.

This guide will explore the following orthogonal assays:

  • Primary Biochemical Assay: ADP-Glo™ Luminescent Kinase Assay

  • Secondary (Orthogonal) Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay

  • Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

  • Cell-Based Target Engagement: NanoBRET™ Target Engagement Assay

  • Cell-Based Functional Assay: Western Blot for Phospho-Substrate

Primary Biochemical Assay: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[11][12] The amount of ADP is directly proportional to the kinase activity. Therefore, a decrease in ADP production in the presence of an inhibitor indicates its potency. This assay is often used in primary high-throughput screening due to its sensitivity and broad applicability to different kinases.[11][13]

Experimental Workflow

cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase X + Substrate + ATP + 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP B->C D Incubate C->D E Add Kinase Detection Reagent to convert ADP to ATP D->E F Incubate E->F G Measure Luminescence F->G A Kinase X-GST + Eu-anti-GST Antibody + Alexa Fluor™ 647-labeled Tracer + 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine B Incubate at Room Temperature A->B C Excite at 340 nm B->C D Measure Emission at 615 nm (Eu) and 665 nm (Alexa Fluor™ 647) C->D E Calculate TR-FRET Ratio (665/615) D->E

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol
  • Compound Preparation: Prepare a serial dilution of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the serially diluted compound or DMSO control.

  • Reagent Addition: Add a mixture of GST-tagged Kinase X, Eu-anti-GST antibody, and the Alexa Fluor™ 647-labeled tracer in kinase buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Readout: Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and measuring emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm). A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.

Example Data
2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (µM)TR-FRET Ratio (665/615)% Displacement
0 (Control)2.50
0.012.38
0.11.540
10.676
100.292
1000.196

IC₅₀: ~0.15 µM

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context. [14][15][16][17]The principle is based on the ligand-induced thermal stabilization of the target protein. [15][16]When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Workflow

cluster_0 Cell Treatment & Heating cluster_1 Protein Analysis A Treat cells with 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine or DMSO B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble Kinase X by Western Blot C->D

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol
  • Cell Culture and Treatment: Culture cells expressing Kinase X to confluency. Treat the cells with a high concentration (e.g., 10 µM) of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine or DMSO as a control for 1 hour.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. [14]3. Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for Kinase X. [15]A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [17]

Example Data
Temperature (°C)Soluble Kinase X (DMSO, % of 40°C)Soluble Kinase X (Compound, % of 40°C)
40100100
4595100
507098
554590
602075
65550
70020

Result: A clear thermal shift is observed, indicating that 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine binds to and stabilizes Kinase X in intact cells.

Cell-Based Target Engagement: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay provides a quantitative measure of compound binding to a target protein in living cells. [18][19][20][21][22]This technology uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. [21]Competitive displacement of the tracer by a test compound results in a loss of BRET signal. [19][21]

Experimental Workflow

A Transfect cells with Kinase X-NanoLuc® fusion construct B Seed cells into assay plates A->B C Add NanoBRET™ tracer and serially diluted 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine B->C D Incubate C->D E Add Nano-Glo® substrate D->E F Measure donor (460 nm) and acceptor (618 nm) emission E->F G Calculate NanoBRET™ ratio F->G

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol
  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding for a Kinase X-NanoLuc® fusion protein. [19]2. Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white assay plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and the serially diluted 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine or DMSO control to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator. [19]5. Substrate Addition: Add Nano-Glo® substrate to all wells.

  • Signal Readout: Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The data is then plotted to determine the IC₅₀ value.

Example Data
2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (µM)NanoBRET™ Ratio% Target Engagement
0 (Control)0.80
0.010.756
0.10.538
10.275
100.0890
1000.0594

IC₅₀: ~0.2 µM

Cell-Based Functional Assay: Western Blot for Phospho-Substrate

The ultimate validation of a kinase inhibitor's efficacy is its ability to modulate a downstream signaling pathway in a cellular context. A western blot to detect the phosphorylation status of a known substrate of Kinase X provides a direct measure of the compound's functional activity. [23][24][25]

Experimental Workflow

A Treat cells with 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine at various concentrations B Stimulate cells to activate the Kinase X pathway (if necessary) A->B C Lyse cells and quantify protein concentration B->C D Perform SDS-PAGE and Western Blot C->D E Probe with antibodies against phospho-Substrate Y and total Substrate Y D->E F Quantify band intensities E->F

Caption: Workflow for Western Blot analysis of a phospho-substrate.

Detailed Protocol
  • Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with increasing concentrations of 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine for a predetermined time (e.g., 2 hours).

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist to induce phosphorylation of the substrate of Kinase X.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of Substrate Y. Subsequently, strip the membrane and re-probe with an antibody for total Substrate Y to serve as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Substrate Y signal to the total Substrate Y signal.

Example Data
2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (µM)Phospho-Substrate Y / Total Substrate Y (Normalized)
01.0
0.010.9
0.10.6
10.2
100.05
1000.02

IC₅₀: ~0.25 µM

Conclusion

The comprehensive, multi-assay approach detailed in this guide provides a robust framework for validating the activity of a novel kinase inhibitor, exemplified by 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine. By systematically progressing from biochemical assays that confirm direct enzyme inhibition and binding to cell-based assays that demonstrate target engagement and functional modulation of a downstream pathway, researchers can build a strong, evidence-based case for the compound's mechanism of action. The concordance of data across these orthogonal assays, each with different underlying principles and potential for artifacts, significantly enhances the confidence in the compound's potential as a therapeutic agent. This rigorous validation process is a cornerstone of successful drug discovery and development.

References

  • Kores, K., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Perrin, L., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Kii, I., & Yogo, K. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Kii, I., & Yogo, K. (2020, January 15). Kinase activity-tagged western blotting assay. PubMed. Retrieved from [Link]

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Interchim. (2009, October 15). OPA, amine detection reagent. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (2025, January 27). Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. Retrieved from [Link]

  • Church, F. C., et al. (n.d.). An o-phthalaldehyde spectrophotometric assay for proteinases. PubMed - NIH. Retrieved from [Link]

  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Springer Protocols. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • PMC. (2023, July 12). An approach to quantify ortho-phthalaldehyde contamination on work surfaces. Retrieved from [Link]

  • Google Patents. (n.d.). CN103994995A - Determination method for o-phthalaldehyde.
  • Technology Networks. (n.d.). Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • Blog. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Using Bioluminescent Kinase Profiling Strips to Identify Kinase Inhibitor Selectivity and Promiscuity. Retrieved from [Link]

  • CDC Stacks. (n.d.). Determination of Ortho-Phthalaldehyde in Air and on Surfaces. Retrieved from [Link]

  • Singh, V., et al. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

As a Senior Application Scientist, I recognize that handling novel or highly bioactive small molecules requires moving beyond generic safety advice. 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7) belongs to a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly bioactive small molecules requires moving beyond generic safety advice. 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 89852-85-7) belongs to a class of pyrazolo-pyrimidine derivatives that serve as potent pharmacophores in drug discovery, frequently utilized in the development of1[1] and 2[3].

Because its full toxicological and off-target profile may not be completely characterized, it must be treated as a hazardous active pharmaceutical ingredient (API) under 4[4]. The following guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring scientific integrity and personnel protection.

Hazard Causality & Personal Protective Equipment (PPE) Matrix

The primary risk associated with 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine is unintended biological activity via dermal absorption or inhalation of aerosolized powder[5]. This risk is exponentially increased when the compound is dissolved in permeation-enhancing solvents like dimethyl sulfoxide (DMSO), which acts as a chemical vehicle, carrying dissolved hazardous substances directly through the epidermal barrier[4].

To mitigate this, your PPE must act as a self-validating system. We do not just wear gloves; we engineer a multi-layered barrier.

Equipment CategorySpecification & Quantitative DataCausality & Scientific Rationale
Hand Protection Double-layer Nitrile• Min. thickness: 0.1 mm• Breakthrough time (DMSO): < 15 minNitrile resists organic solvents better than latex. Double-gloving is a self-validating system: the outer glove absorbs contamination, protecting the inner glove during doffing. Because DMSO degrades nitrile rapidly, outer gloves must be changed immediately upon solvent contact.
Eye Protection ANSI Z87.1 Safety Goggles• 100% orbital sealPrevents micro-particulate API dust (often <10 µm) from adhering to the ocular mucosa during weighing. Standard safety glasses with side shields are insufficient for fine powders.
Respiratory N95 or P100 Respirator• Filtration efficiency: ≥95% to 99.97%Mitigates the inhalation risk of aerosolized dust[6]. Essential if the compound is handled outside a fully enclosed ventilated balance enclosure.
Body Protection Disposable, fluid-resistant gown• Permeation resistance: >30 minPrevents powder accumulation on personal clothing. Knit cuffs prevent skin exposure at the vulnerable wrist interface.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that every action is deliberate, minimizing aerodynamic disruption of the API.

Step 1: Pre-Operational Risk Assessment & Containment

  • Causality: 2-Ethylpyrazolo[1,5-a]pyrimidin-7-amine is typically supplied as a fine, lyophilized powder. Ambient air currents can easily cause inhalation exposure.

  • Protocol: All weighing must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated Ventilated Balance Enclosure (VBE)[7]. Before opening the API vial, verify inward directional airflow using a visual indicator (e.g., a tissue flutter test). This simple step self-validates the engineering control before hazardous work begins.

Step 2: Solubilization and Matrix Handling

  • Causality: When creating stock solutions, researchers often vortex the vial. If the vial is unsealed or opened immediately after agitation, the mechanical energy releases an aerosolized DMSO-API matrix directly into the breathing zone.

  • Protocol:

    • Tare the vial inside the BSC.

    • Add the solvent (e.g., DMSO or DMF) directly to the original API vial if possible, minimizing powder transfer and static cling to weigh boats.

    • Seal the vial tightly before vortexing or sonicating.

    • Critical Step: Allow the solution to rest for a minimum of 60 seconds post-vortexing before reopening. This allows aerosolized micro-droplets to settle.

Step 3: Sequential Decontamination (Doffing)

  • Causality: Relying on a single cleaning agent can leave biologically active residues. Bleach deactivates the molecule, but leaves corrosive salts; alcohol removes the salts but is a poor deactivator.

  • Protocol:

    • Apply 10% sodium hypochlorite (bleach) to all work surfaces to chemically deactivate the pyrazolo-pyrimidine amine structure[7].

    • Follow immediately with 70% ethanol or isopropyl alcohol. The alcohol removes the corrosive bleach residue and solubilizes any remaining lipophilic API traces, ensuring a fully validated clean state.

Workflow Visualization

G N1 Risk Assessment (Identify API Hazards) N2 Don PPE Matrix (Double Nitrile, N95, Goggles) N1->N2 Proceed to gowning N3 Engineering Controls (Transfer to BSC / Fume Hood) N2->N3 Enter safe zone N4 Solubilization & Handling (DMSO preparation) N3->N4 Execute protocol N5 Decontamination (10% Bleach + 70% EtOH) N4->N5 Post-handling N6 Waste Disposal (Hazardous Waste Containers) N5->N6 Finalize disposal

Hazardous API Handling and Exposure Control Workflow for Pyrazolo-pyrimidine Derivatives.

Spill Management & Disposal Plan

In the event of a containment failure, immediate and calculated action is required to prevent widespread laboratory contamination.

  • Solid Spills: Never use a brush or broom, which will aggressively aerosolize the API. Instead, cover the powder with an absorbent pad dampened with water or a compatible solvent to suppress dust generation, then wipe inward toward the center of the spill[5].

  • Liquid Spills (DMSO/API solutions): Contain the perimeter with inert absorbent materials (e.g., vermiculite or commercial spill pads) to prevent capillary spreading.

  • Disposal: Classify all contaminated PPE, wipes, and empty vials as hazardous pharmaceutical waste. Seal them in a leak-proof, puncture-resistant container. High-temperature incineration is the standard, authoritative protocol for destroying pharmacologically active heterocyclic amines[5]. Do not dispose of this compound down the drain or in standard biohazard (autoclave) bags, as heat without incineration can volatilize the compound.

References

  • BLD Pharmatech Co., Limited @ ChemBuyersGuide.com (CAS 89852-85-7 Reference). chembuyersguide.com.
  • Safety Data Sheet - Angene Chemical. angenechemical.com.
  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. cdc.gov.
  • Hazardous Drugs—Handling in Healthcare Settings - US Pharmacopeia (USP). usp.org.
  • Matrix Scientific Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine derivatives. 1int.co.uk.
  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors. acs.org.
  • This journal is © The Royal Society of Chemistry 2024 (Pyrazolo[1,5-a]pyrimidin-7-amine as AHR Modulators). rsc.org.

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